Product packaging for 3-Chloro-N-(3-hydroxyphenyl)propanamide(Cat. No.:CAS No. 50297-40-0)

3-Chloro-N-(3-hydroxyphenyl)propanamide

Cat. No.: B1357454
CAS No.: 50297-40-0
M. Wt: 199.63 g/mol
InChI Key: PNLKLWHMPQKCEV-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1357454 3-Chloro-N-(3-hydroxyphenyl)propanamide CAS No. 50297-40-0

Properties

IUPAC Name

3-chloro-N-(3-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-4-9(13)11-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKLWHMPQKCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598095
Record name 3-Chloro-N-(3-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50297-40-0
Record name 3-Chloro-N-(3-hydroxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-N-(3-hydroxyphenyl)propanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S3K5QAU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a key intermediate in the pharmaceutical industry, notably in the synthesis of Aripiprazole.[1] This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No: 50297-40-0) is a crucial building block in organic synthesis.[2][3] Its structure, featuring a reactive chloro group and a functionalized phenyl ring, makes it a versatile precursor for the elaboration of more complex molecules. This guide focuses on the most common and practical synthetic route to this compound, providing the necessary details for its replication in a laboratory setting.

Core Synthesis Pathway: Acylation of m-Aminophenol

The principal and most direct method for the synthesis of this compound is the acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction forms an amide bond between the amino group of 3-aminophenol and the acyl chloride.

The overall reaction is as follows:

Synthesis_Pathway m-Aminophenol m-Aminophenol Product This compound m-Aminophenol->Product + 3-Chloropropionyl chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Acylation of m-aminophenol with 3-chloropropionyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous acylation reactions and established chemical principles.[4]

ParameterValueReference
Reactants
3-Aminophenol1.0 equivalent[4]
3-Chloropropionyl chloride1.1 equivalents[4]
Triethylamine1.5 equivalents[4]
Solvent
Dichloromethane (DCM)Sufficient volume for dissolution[4]
Reaction Conditions
Temperature0 °C to Room Temperature[4]
Reaction Time1 - 2 hours
Yield
Expected Yield~80% (based on analogous reaction)[4]

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and provides a robust framework for the preparation of this compound.[4]

Materials:

  • 3-Aminophenol

  • 3-Chloropropionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[4]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[4]

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis from starting materials to the final purified product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve 3-Aminophenol and Triethylamine in DCM Addition Add 3-Chloropropionyl Chloride at 0 °C Reactants->Addition Stirring Stir at Room Temperature Addition->Stirring Dilution Dilute with Ethyl Acetate Stirring->Dilution Washing Wash with aq. NH4Cl, NaHCO3, and Brine Dilution->Washing Drying Dry over Na2SO4 and Concentrate Washing->Drying Chromatography Flash Column Chromatography Drying->Chromatography Product Pure this compound Chromatography->Product

Caption: Step-by-step workflow for the synthesis and purification.

Safety Considerations

  • 3-Aminophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 3-Chloropropionyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined procedures and adhering to safety precautions, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and development. The provided data and diagrams offer a clear and concise reference for laboratory execution.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloroalkyl group, an amide linkage, and a phenolic hydroxyl group, makes it a versatile intermediate for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS) and inflammatory pathways. This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance through relevant signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key physicochemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀ClNO₂[1][2][3]
Molecular Weight 199.63 g/mol [1][2]
CAS Number 50297-40-0[1][3]
Appearance White to Off-White Solid[4]
Melting Point 134°C (decomposes)[4]
Boiling Point (Predicted) 429.2 ± 30.0 °C at 760 mmHg[4]
Density (Predicted) 1.341 ± 0.06 g/cm³[4]
pKa (Predicted) 9.52 ± 0.10[4]
logP (XLogP3) 1.3[1]
Solubility Slightly soluble in DMSO and Methanol[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its preparation and quality control in a research setting.

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-substituted chloropropanamides. The synthesis is a two-step process involving the formation of an acid chloride followed by amidation.

Step 1: Synthesis of 3-Chloropropionyl Chloride

  • To a solution of 3-chloropropanoic acid (1 equivalent) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop).

  • Under a nitrogen atmosphere, add thionyl chloride (2 equivalents) dropwise to the solution at room temperature (20°C).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Remove the solvent and excess thionyl chloride in vacuo to obtain the crude 3-chloropropionyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-chloropropionyl chloride in DCM.

  • To this solution, add 3-aminophenol (0.67 equivalents) and triethylamine (1 equivalent) as an acid scavenger.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[4]

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Workup & Purification A 3-Chloropropanoic Acid D 3-Chloropropionyl Chloride A->D DCM, 20°C, 8h B Thionyl Chloride (SOCl₂) B->D DCM, 20°C, 8h C DMF (catalyst) C->D DCM, 20°C, 8h G This compound D->G E 3-Aminophenol E->G DCM, 20°C, 1h F Triethylamine F->G DCM, 20°C, 1h H Reaction Mixture G->H I Washing Steps (NH₄Cl, NaHCO₃, Brine) H->I J Drying & Concentration I->J K Flash Chromatography J->K L Pure Product K->L

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Finely powder a small amount of the crystalline solid.

  • Pack the powdered sample into a capillary tube to a height of 1-2 mm.[5]

  • Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[6]

  • Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely liquefied (the end of the melting range).[6] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.

    • Shake the tube vigorously for 60 seconds.[7]

    • Observe if the compound dissolves completely.

    • If soluble, test the pH of the solution with litmus or pH paper. An acidic pH would suggest the phenolic hydroxyl group is the dominant factor, while a neutral pH is more likely for an amide.[8]

  • Solubility in Aqueous Acid and Base:

    • If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl separately, following the procedure above.

    • Solubility in 5% NaOH indicates the presence of an acidic group (the phenolic hydroxyl).[9]

    • Solubility in 5% HCl would indicate the presence of a basic group (not expected to be significant for this compound).[9]

  • Solubility in Organic Solvents:

    • Test the solubility in various organic solvents (e.g., methanol, DMSO, DCM, hexane) using the same procedure to establish a polarity profile.

pKa Determination

The pKa of the phenolic hydroxyl group can be determined experimentally using spectrometric titration.

  • Prepare a solution of the compound in a suitable solvent mixture, such as 10% (v/v) acetonitrile-water, with a known ionic strength (e.g., 0.1 M KCl).[10]

  • Calibrate a pH electrode system for the specific solvent mixture.[10]

  • Record the UV-Vis absorption spectrum of the solution at various pH values, typically from pH 2.0 to 11.0.[11] The pH can be adjusted by adding small, precise amounts of a strong acid or base.[10]

  • The spectra will show a shift in the maximum absorbance wavelength (λ_max) as the phenolic group deprotonates.

  • Process the spectral data using appropriate software (e.g., STAR) to calculate the pKa value from the changes in absorbance as a function of pH.[11]

Potential Biological Signaling Pathways

The structural motifs of this compound suggest potential interactions with biological pathways implicated in inflammation and CNS disorders. While direct studies on this specific molecule are limited, its chemical class (amides, phenols) is known to interact with key signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. Some benzamides have been shown to inhibit NF-κB activation. The canonical NF-κB pathway is a plausible target.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNFα or IL-1) activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Compounds like this compound could potentially interfere with this cascade, for example, by inhibiting the IKK complex.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFα Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Ub_Proteasome Ubiquitin/ Proteasome Degradation IkBa_P->Ub_Proteasome Targets for DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces Inhibitor Potential Inhibition by This compound Inhibitor->IKK

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

CXCR4/CXCL12 Signaling Pathway

The CXCR4/CXCL12 chemokine axis plays a role in chemotaxis, which can accumulate inflammatory cells in tissues. Amide-containing molecules have been developed as modulators of this pathway.

CXCR4 is a G-protein coupled receptor (GPCR). When its ligand, CXCL12, binds, it triggers the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits. These subunits activate multiple downstream effectors. For instance, Gβγ can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, which promotes cell survival. Another key pathway involves Phospholipase C (PLC), which generates IP₃ and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation. These cascades ultimately regulate cell migration, proliferation, and survival, processes which are central to both inflammation and cancer metastasis.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_Protein Gαi-Gβγ CXCR4->G_Protein Activates Gai Gαi G_Protein->Gai Gbg Gβγ G_Protein->Gbg MAPK MAPK (ERK1/2) Gai->MAPK Activates PI3K PI3K Gbg->PI3K Activates PLC PLC Gbg->PLC Activates Akt Akt PI3K->Akt Activates PKC PKC PLC->PKC Activates Cellular_Response Cell Migration, Proliferation, Survival Akt->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response Inhibitor Potential Modulation by This compound Inhibitor->CXCR4 Antagonist

Caption: The CXCR4/CXCL12 signaling pathway and a potential point of modulation.

Conclusion

This compound presents a valuable scaffold for medicinal chemistry research. Its defined physicochemical properties, coupled with a straightforward synthetic route, allow for its use as a building block in the creation of more complex molecules. The presence of key functional groups suggests potential activity as an inhibitor of pro-inflammatory pathways such as NF-κB and as a modulator of chemokine signaling through the CXCR4/CXCL12 axis. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential. This guide provides the foundational chemical and procedural information necessary for researchers to undertake such studies.

References

3-Chloro-N-(3-hydroxyphenyl)propanamide: An Examination of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical compound with the molecular formula C9H10ClNO2. While it is available commercially and has been noted as a potential intermediate in the synthesis of more complex molecules, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its own biological mechanism of action. This document summarizes the currently available information regarding this compound.

Current State of Knowledge

Extensive searches of scientific databases have not yielded any specific studies detailing the mechanism of action, cellular targets, or pharmacological effects of this compound as a standalone agent. The available information is primarily limited to its chemical identity and its role as a precursor in organic synthesis.

The compound is described as an intermediate used in the development of pharmaceutical compounds, particularly CNS-active agents and anti-inflammatory derivatives.[1] Its chemical structure, featuring both amide and hydroxyl functional groups, allows for further chemical modifications, making it a versatile building block in medicinal chemistry.[1]

Notably, this compound is also identified as an impurity of Aripiprazole, an atypical antipsychotic medication.[2] However, there is no available data on whether this impurity possesses any biological activity, either on- or off-target, that could contribute to the therapeutic profile or side effects of Aripiprazole.

Chemical and Physical Properties

For reference, the basic chemical and physical properties of this compound are provided in the table below.

PropertyValueSource
Molecular Formula C9H10ClNO2[2][3][4][5]
Molecular Weight 199.63 g/mol [2][3][4]
CAS Number 50297-40-0[2]
Appearance Off-white solid[1]
Melting Point 134°C (decomposes)[3][6]
Boiling Point 429.2±30.0 °C at 760 mmHg (predicted)[1][3]

Gaps in Research and Future Directions

The absence of data on the mechanism of action of this compound presents a clear gap in the scientific literature. To elucidate its potential biological activity, a systematic investigation would be required. The following experimental workflow is proposed as a logical starting point for future research.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Elucidation A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding assays) A->B C Affinity Chromatography D Computational Modeling (e.g., molecular docking) E Genomic/Proteomic Profiling B->C B->D B->E F Cell-based Assays (e.g., signaling pathway analysis) C->F D->F E->F G In Vivo Studies (e.g., animal models) F->G

Proposed Experimental Workflow for Investigating the Mechanism of Action.

Conclusion

References

In-depth Technical Guide: Biological Activity of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Biological Activity of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Executive Summary

This technical guide aims to provide a thorough analysis of the publicly available scientific literature regarding the biological activity of the chemical compound this compound (CAS No. 50297-40-0). Despite extensive searches of chemical databases and scientific literature, there is a notable absence of specific research dedicated to the biological effects of this molecule. While its chemical structure, featuring a phenolic amide moiety, suggests potential for pharmacological activity, no quantitative data, detailed experimental protocols, or defined mechanisms of action have been published.

The primary role of this compound in the scientific literature is as a chemical intermediate and a known impurity in the synthesis of Aripiprazole, a widely used atypical antipsychotic medication. This guide will summarize the available chemical information and discuss the general biological activities of related phenolic amide compounds to provide a contextual framework for potential future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 50297-40-0
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
IUPAC Name This compound
Synonyms Aripiprazole Impurity 33
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol and DMSO

Contextual Biological Relevance: Phenolic Amides

While no specific biological data exists for this compound, the broader class of phenolic amides has been investigated for a variety of pharmacological activities. This structural motif is present in numerous natural and synthetic compounds exhibiting biological effects. Understanding the activities of related compounds can offer insights into the potential, yet uninvestigated, properties of the target molecule.

Antimicrobial Activity

Several studies have reported that phenolic amides possess antibacterial and antifungal properties. The combination of a phenol group, which can disrupt cell membranes, and an amide linkage, which can participate in hydrogen bonding with biological targets, is thought to contribute to this activity.

Anti-inflammatory Effects

The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), suggesting potential antioxidant and anti-inflammatory activities. Compounds with similar structures have been shown to inhibit pro-inflammatory enzymes and signaling pathways.

Analgesic Properties

The structural similarity to known analgesic compounds, such as acetaminophen (which also contains a hydroxylated phenyl ring and an amide group), suggests that N-(3-hydroxyphenyl)propanamide derivatives could potentially interact with pain pathways.

Logical Workflow for Future Investigation

Given the lack of existing biological data, a logical workflow for the initial investigation of this compound is proposed. This workflow is designed to systematically characterize its potential biological activities.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization in_vitro_assays In Vitro Assays (Cytotoxicity, Antimicrobial, Anti-inflammatory) target_identification Target Identification (e.g., Enzyme Inhibition Assays) in_vitro_assays->target_identification Identified Activity cellular_assays Cellular Assays (Signaling Pathway Analysis) target_identification->cellular_assays Confirmed Target in_vivo_models In Vivo Models (Animal studies for efficacy and toxicity) cellular_assays->in_vivo_models Cellular Efficacy sar_studies Structure-Activity Relationship (SAR) Studies in_vivo_models->sar_studies In Vivo Efficacy admet_profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar_studies->admet_profiling Optimized Leads

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

Future research efforts are required to elucidate any potential therapeutic value of this molecule. The proposed workflow provides a roadmap for a systematic investigation, starting with broad in vitro screening and progressing to more detailed mechanistic and in vivo studies. Such research would be essential to move beyond speculation and establish a concrete biological activity profile for this compound. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to consider this compound as a potential starting point for novel drug discovery programs.

3-Chloro-N-(3-hydroxyphenyl)propanamide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical compound that primarily serves as a synthetic intermediate in the preparation of more complex molecules.[1] Its bifunctional nature, possessing both a reactive chloro-amide group and a nucleophilic hydroxyl group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and its notable role as a process-related impurity in the manufacturing of the atypical antipsychotic drug, Aripiprazole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier specifications.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[2][3]
Molecular Weight 199.63 g/mol [2][3]
CAS Number 50297-40-0[2]
Appearance White to off-white solidMySkinRecipes
Melting Point 134 °C (decomposes)ChemicalBook
Boiling Point (Predicted) 429.2 ± 30.0 °C at 760 mmHgMySkinRecipes
Density (Predicted) 1.341 ± 0.06 g/cm³ChemicalBook
Solubility Slightly soluble in DMSO and MethanolChemicalBook
IUPAC Name This compound[2]
Synonyms Aripiprazole Impurity 33, beta-Chloro-m-hydroxypropionanilide[2]

Synthesis

General Experimental Protocol:
  • Reaction Setup: To a stirred solution of 3-aminophenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated hydrochloric acid, 3-chloropropionyl chloride is added dropwise at a controlled temperature (typically 0-5 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product aminophenol 3-Aminophenol reaction Acylation Reaction aminophenol->reaction chloropropionyl 3-Chloropropionyl Chloride chloropropionyl->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction base Base (e.g., Triethylamine) base->reaction temperature 0-5 °C temperature->reaction workup Aqueous Work-up reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

General synthesis workflow for this compound.

Role as an Impurity in Aripiprazole Synthesis

This compound is recognized as a process-related impurity in the synthesis of Aripiprazole, a widely used atypical antipsychotic medication. While the specific step of its formation is not extensively detailed in the public domain, it is plausible that it arises from reactions involving starting materials or intermediates used in the multi-step synthesis of Aripiprazole. The presence of impurities like this is a critical aspect of pharmaceutical manufacturing, requiring careful control and monitoring to ensure the final drug product's safety and efficacy.

Aripiprazole_Impurity_Formation cluster_synthesis Aripiprazole Synthesis cluster_impurity Impurity Formation starting_materials Starting Materials & Intermediates synthesis_steps Multi-step Synthesis starting_materials->synthesis_steps impurity This compound (Aripiprazole Impurity 33) starting_materials->impurity Side Reaction aripiprazole Aripiprazole (API) synthesis_steps->aripiprazole synthesis_steps->impurity Degradation/By-product

Logical relationship of impurity formation in Aripiprazole synthesis.

Biological Activity and Mechanism of Action

A thorough review of the scientific literature reveals a significant lack of data on the biological activity and mechanism of action of this compound. Studies have primarily focused on its role as a chemical intermediate. There are no published reports detailing its pharmacological effects, receptor binding affinities, or its influence on any signaling pathways.

Pharmacokinetics and Toxicology

There is no available information in the public domain regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) or the toxicological profile of this compound. As a known impurity in a pharmaceutical product, its levels would be strictly controlled to be below established safety thresholds.

Conclusion

This compound is a well-characterized chemical intermediate with a primary role in organic synthesis. Its significance in the pharmaceutical industry is mainly associated with its status as a process-related impurity in the manufacturing of Aripiprazole. The current body of scientific literature lacks information on the biological properties, mechanism of action, pharmacokinetics, and toxicology of this compound. Further research would be necessary to elucidate any potential pharmacological or toxicological effects. For drug development professionals, the focus remains on monitoring and controlling its presence in the final active pharmaceutical ingredient.

References

An In-depth Technical Guide on 3-chloro-N-(3-hydroxyphenyl)propanamide (CAS 50297-40-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 50297-40-0, identified as 3-chloro-N-(3-hydroxyphenyl)propanamide. The document collates available physicochemical data and contextualizes its relevance in the pharmaceutical industry, particularly as a known impurity of the atypical antipsychotic drug, Aripiprazole.[1][2] While this guide aims to be a thorough resource, it is important to note the current lack of publicly available, detailed experimental protocols for its synthesis, comprehensive spectroscopic analyses, and in-depth biological activity studies.

Chemical Identity and Structure

The compound is unequivocally identified as this compound.[1][2][3] Its molecular structure consists of a propanamide backbone with a chlorine atom at the third carbon position and a 3-hydroxyphenyl group attached to the nitrogen atom.

Molecular Formula: C₉H₁₀ClNO₂[1]

Molecular Weight: 199.63 g/mol [1]

Synonyms: Aripiprazole Impurity 36, Aripiprazole Impurity 43[1][2]

To visualize the chemical structure, the following DOT script can be used to generate a 2D diagram.

G reactant1 3-Aminophenol reaction Acylation Reaction (Base, Solvent) reactant1->reaction reactant2 3-Chloropropionyl chloride reactant2->reaction product This compound reaction->product

References

Technical Guide: Physicochemical Properties of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the core physicochemical properties of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a compound of interest in organic synthesis and pharmaceutical development. The information is presented to support research and development activities.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValueReference
Molecular FormulaC₉H₁₀ClNO₂[1][2][3][4]
Molecular Weight199.63 g/mol [1][2][3][4][5][6]
CAS Number50297-40-0[2][3]

Molecular Structure and Connectivity

The structural formula of this compound dictates its chemical reactivity and potential biological activity. The diagram below illustrates the key functional groups and their connectivity within the molecule.

cluster_phenyl 3-Hydroxyphenyl Group cluster_amide Propanamide Linkage P1 C P2 C-OH P1->P2 P3 C P2->P3 P4 C P3->P4 P5 C P4->P5 P6 C-NH P5->P6 P6->P1 A1 C=O P6->A1 Amide Bond A2 CH₂ A1->A2 A3 CH₂-Cl A2->A3

Diagram 1: Key Functional Groups of the Molecule.

Hypothetical Experimental Workflow: Purity Analysis

The following diagram outlines a general workflow for determining the purity of a synthesized batch of this compound. This protocol is a standard approach in synthetic chemistry labs.

start Synthesized Compound dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve hplc High-Performance Liquid Chromatography (HPLC) dissolve->hplc Purity (%) nmr Nuclear Magnetic Resonance (NMR) Spectroscopy dissolve->nmr Structural Confirmation ms Mass Spectrometry (MS) dissolve->ms Molecular Weight Confirmation data Data Analysis hplc->data nmr->data ms->data report Purity Report data->report

Diagram 2: Workflow for Purity Analysis.

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the percentage purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: The chemical shifts, integration, and coupling patterns of the observed signals should be consistent with the expected structure of this compound.

4.3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Method: The sample, dissolved in a suitable solvent like methanol, is infused into the mass spectrometer.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of the compound, confirming its molecular weight.

References

An In-depth Technical Guide to 3-Chloro-N-(3-hydroxyphenyl)propanamide: Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a key chemical intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. The document details the historical context of its discovery within the broader development of Aripiprazole, its synthetic methodologies, and its physicochemical properties. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of Aripiprazole, a third-generation atypical antipsychotic. The quest for novel antipsychotic agents with improved side-effect profiles over existing treatments led researchers at Otsuka Pharmaceutical to explore a new class of compounds with a unique mechanism of action. This research ultimately culminated in the synthesis of Aripiprazole, a dopamine D2 receptor partial agonist.

This compound emerged as a crucial building block in the multi-step synthesis of Aripiprazole. Its structure contains the core functionalities necessary for the subsequent intramolecular Friedel-Crafts reaction to form the carbostyril nucleus, a key structural motif of Aripiprazole. While not a pharmacologically active agent in itself, its efficient and high-yield synthesis is a critical step in the overall manufacturing process of this important therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 50297-40-0[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[1][4]
Molecular Weight 199.63 g/mol [1][3][4]
Appearance Off-white solid[5]
Melting Point 134°C (decomposes)[2]
Boiling Point 429.2 ± 30.0 °C (Predicted)[5]
Density 1.341 ± 0.06 g/cm³ (Predicted)[2]
IUPAC Name This compound[1]

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product 3-Aminophenol 3-Aminophenol Reaction Acylation 3-Aminophenol->Reaction 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Reaction This compound This compound Reaction->this compound Base (e.g., NaHCO3) Dichloromethane

General synthetic scheme for this compound.
Detailed Experimental Protocol

The following protocol is adapted from the literature for the synthesis of this compound[6].

Materials:

  • 3-Aminophenol (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.54 eq)

  • 3-Chloropropionyl chloride (1.15 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of 3-aminophenol (50 g, 0.458 mol, 1.0 eq) and sodium bicarbonate (59.2 g, 0.705 mol, 1.54 eq) in dichloromethane (250 mL) is stirred under a nitrogen atmosphere at room temperature for 30 minutes.[6]

  • 3-Chloropropionyl chloride (66.7 g, 0.52 mol, 1.15 eq) is added to the mixture.[6]

  • The resulting reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the reaction mixture is worked up. This typically involves washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system.

A similar two-step process is also described in a Chinese patent where this compound is synthesized as an intermediate and then cyclized to 7-hydroxy-3,4-dihydro-2(1H) carbostyril using aluminum chloride.[7] A Czech patent also outlines a procedure where 3-aminophenol is reacted with 3-chloropropionyl chloride in acetone, followed by cyclization[8].

Role in Aripiprazole Synthesis

This compound is a pivotal intermediate in the synthesis of Aripiprazole. The subsequent step in the synthetic pathway involves an intramolecular Friedel-Crafts alkylation reaction to form the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone core of Aripiprazole.

G This compound This compound Cyclization Intramolecular Friedel-Crafts Alkylation This compound->Cyclization Lewis Acid (e.g., AlCl3) Heat 7-hydroxy-3,4-dihydro-2(1H)-quinolinone 7-hydroxy-3,4-dihydro-2(1H)-quinolinone Cyclization->7-hydroxy-3,4-dihydro-2(1H)-quinolinone Further_Steps Multi-step Synthesis 7-hydroxy-3,4-dihydro-2(1H)-quinolinone->Further_Steps Aripiprazole Aripiprazole Further_Steps->Aripiprazole

Role of this compound in Aripiprazole synthesis.

Biological Activity and Signaling Pathways

There is currently no publicly available data to suggest that this compound possesses any significant biological activity or directly interacts with specific signaling pathways. Its primary role is that of a synthetic intermediate. The pharmacological activity of the final product, Aripiprazole, is well-documented and stems from its unique profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. The synthesis of a stable and pure form of this compound is, however, crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Conclusion

This compound is a chemically significant compound whose importance is derived from its role as a key intermediate in the synthesis of Aripiprazole. This technical guide has provided a detailed overview of its history, synthesis, and physicochemical properties. The provided experimental protocol offers a practical resource for chemists involved in the synthesis of Aripiprazole and related compounds. While the compound itself is not biologically active, its efficient synthesis is a critical component in the production of a vital medication for the treatment of serious mental health conditions. Further research into optimizing the synthesis of this intermediate could contribute to more efficient and cost-effective production of Aripiprazole.

References

Unveiling the Therapeutic Potential of 3-Chloro-N-(3-hydroxyphenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a compound identified as a process-related impurity in the synthesis of the atypical antipsychotic drug, Aripiprazole. While direct pharmacological data on this specific molecule is limited, its structural relationship to Aripiprazole allows for a detailed, inferential analysis of its potential biological interactions. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of Aripiprazole and its related compounds.

Introduction

This compound is a chemical intermediate and a known impurity in the manufacturing process of Aripiprazole.[1][2][3][4] Aripiprazole is a widely prescribed atypical antipsychotic with a complex and unique pharmacological profile, primarily characterized by its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. Understanding the potential biological activities of impurities like this compound is crucial for ensuring the safety and efficacy of the parent drug. This guide explores the probable, albeit likely weak, therapeutic targets of this compound based on the well-established pharmacology of Aripiprazole.

Inferred Pharmacological Profile and Potential Therapeutic Targets

Given that this compound is a structural precursor or impurity of Aripiprazole, it is plausible that it may interact with the same molecular targets, although likely with significantly lower affinity. The primary therapeutic targets of Aripiprazole are central nervous system (CNS) receptors, and these, therefore, represent the most probable, if unintended, targets for this impurity.

Table 1: Potential Therapeutic Targets of this compound based on Aripiprazole's Receptor Binding Profile

Receptor TargetAripiprazole's Known ActivityInferred Potential Activity of this compoundPotential Therapeutic Relevance
Dopamine D2Partial AgonistWeak Partial Agonist or AntagonistModulation of dopaminergic pathways implicated in psychosis and mood disorders.
Serotonin 5-HT1APartial AgonistWeak Partial Agonist or AntagonistAnxiolytic and antidepressant effects.
Serotonin 5-HT2AAntagonistWeak AntagonistAntipsychotic effects and mitigation of extrapyramidal symptoms.
Dopamine D3Partial AgonistWeak Partial Agonist or AntagonistRegulation of mood and cognition.
Serotonin 5-HT2BAntagonistWeak AntagonistPotential influence on mood and anxiety.
Serotonin 5-HT7AntagonistWeak AntagonistPotential antidepressant and pro-cognitive effects.
Adrenergic α1AntagonistWeak AntagonistPotential for cardiovascular side effects (e.g., orthostatic hypotension).
Histamine H1AntagonistWeak AntagonistPotential for sedative effects.

Signaling Pathways

The potential interactions of this compound with the aforementioned receptors would likely modulate key intracellular signaling pathways involved in neurotransmission. Based on the known mechanisms of Aripiprazole, these pathways include those mediated by G-protein coupled receptors (GPCRs) that influence cyclic AMP (cAMP) levels and phosphoinositide turnover.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor Potential Target (e.g., D2, 5-HT1A) G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand This compound Ligand->Receptor Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Inferred GPCR signaling cascade for the compound.

Experimental Protocols for Target Validation

To definitively identify the therapeutic targets of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors.

Methodology:

  • Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2, serotonin 5-HT1A, etc.) are prepared from stable cell lines or tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Receptor_Prep Prepare Receptor Membranes Start->Receptor_Prep Incubation Incubate with Radioligand and Test Compound Receptor_Prep->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of this compound at specific receptors.

Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: For antagonist testing, cells are then stimulated with a known agonist (e.g., dopamine for D2 receptors).

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

While this compound is primarily of interest as a process-related impurity of Aripiprazole, its structural similarity suggests a potential for interaction with a range of CNS receptors. The most likely targets include dopamine and serotonin receptors, which are central to the therapeutic action of Aripiprazole. However, any such interactions are expected to be of low affinity. The experimental protocols outlined in this guide provide a framework for the definitive characterization of the pharmacological profile of this compound. Further research is warranted to fully understand the potential biological implications of this and other Aripiprazole-related impurities.

References

An In-Depth Technical Guide to 3-Chloro-N-(3-hydroxyphenyl)propanamide Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-(3-hydroxyphenyl)propanamide is a versatile chemical intermediate that serves as a crucial starting point for the synthesis of a wide array of derivatives and analogs with significant potential in drug discovery and development. Its unique structure, featuring a reactive chloro group, an amide linkage, and a hydroxylated phenyl ring, provides multiple avenues for chemical modification, leading to compounds with diverse pharmacological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, with a focus on their potential as anti-inflammatory, anticancer, and central nervous system (CNS) active agents. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Synthetic Strategies and Methodologies

The core structure of this compound allows for modifications at three primary sites: the chloro group, the amide functionality, and the phenyl ring. The presence of the reactive chlorine atom enables nucleophilic substitution reactions, allowing for the introduction of various functional groups.

A general synthetic protocol for the derivatization of this compound is outlined below. This procedure can be adapted for the synthesis of a variety of analogs by selecting the appropriate nucleophile.

General Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)-3-(substituted)propanamide Derivatives

A solution of this compound (1 equivalent) in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with a nucleophile (1.1-1.5 equivalents) and a base, for instance, potassium carbonate or triethylamine. The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for a period of 2 to 24 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is subsequently purified using column chromatography on silica gel to yield the desired derivative.

Synthesis_Workflow A This compound E Reaction Mixture A->E B Nucleophile (e.g., Amine, Thiol, etc.) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Stirring (RT to 80°C, 2-24h) E->F G Work-up (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Final Derivative H->I

Figure 1: General workflow for the synthesis of derivatives.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings in the areas of anti-inflammatory, anticancer, and CNS-related activities.

Anti-inflammatory Activity

Several derivatives of this compound have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Compound IDModificationTargetIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
5s Pyrazole analogueCOX-22.5165.75[1]
5u Pyrazole analogueCOX-21.7972.73[1]
WE-4 Aurone derivativeCOX-20.22-[2]
WE-4 Aurone derivativeLOX0.30-[2]
5b Thiophene derivativeCOX-25.458.37
5b Thiophene derivative5-LOX4.33-
Celecoxib (Standard) -COX-2-78.06[1]
Ibuprofen (Standard) -COX-1/COX-2--[1]
Zileuton (Standard) -LOX0.08-[2]

Table 1: In vitro inhibitory activities of selected anti-inflammatory derivatives.

The data suggests that the introduction of pyrazole and aurone moieties can lead to potent and, in some cases, selective COX-2 inhibition. For instance, compounds 5u and 5s exhibit significant COX-2 inhibitory activity with good selectivity indices.[1] The aurone derivative WE-4 demonstrates potent dual inhibition of both COX-2 and LOX.[2]

The COX-2 inhibitory activity of the synthesized compounds can be evaluated using a commercially available COX-2 inhibitor screening assay kit. The assay is typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer, heme, and the COX-2 enzyme. The test compounds, dissolved in DMSO, are added to the wells at various concentrations. The reaction is initiated by the addition of arachidonic acid and a colorimetric substrate. After incubation at room temperature for a specified time, the absorbance is measured at a specific wavelength (e.g., 590 nm). The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to that of the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.

COX2_Assay_Workflow A Prepare Reaction Mixture (Buffer, Heme, COX-2 Enzyme) B Add Test Compounds (Various Concentrations) A->B C Initiate Reaction (Arachidonic Acid, Substrate) B->C D Incubate at RT C->D E Measure Absorbance D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Figure 2: Workflow for the in vitro COX-2 inhibition assay.
Anticancer Activity

The anticancer potential of this compound derivatives has been explored, with some analogs demonstrating significant cytotoxicity against various cancer cell lines. Symmetrical chlorophenylamino-s-triazine derivatives, which can be synthesized from precursors derived from the core molecule, have shown notable activity.

Compound IDR GroupMCF7 IC50 (µM)C26 IC50 (µM)Reference
2c 3-Chlorophenyl4.14 ± 1.0615.24 ± 0.98[3]
2f 4-Chlorophenyl11.02 ± 0.6821.57 ± 1.25[3]
3c 3-Chlorophenyl15.82 ± 1.547.89 ± 0.55[3]

Table 2: In vitro anticancer activity of symmetrical chlorophenylamino-s-triazine derivatives.

The results indicate that the position of the chloro substitution on the phenyl ring influences the anticancer potency and selectivity. For the MCF7 breast cancer cell line, the 3-chloro substituted derivative 2c was found to be the most potent.[3]

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., MCF7, C26) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, the MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Central Nervous System (CNS) Activity

While the core molecule is implicated in the design of CNS-active agents, specific data on the CNS activities of its direct derivatives is still emerging. The development of novel CNS drugs is a complex process, often requiring a multi-target approach to address the multifaceted nature of neurological disorders. The structural features of this compound derivatives make them suitable candidates for exploration as modulators of various CNS targets.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs are often mediated through their interaction with specific signaling pathways within cells. While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural similarities to known inhibitors of key enzymes provide clues to their potential molecular targets.

For instance, the anti-inflammatory effects of some derivatives are likely mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the production of pro-inflammatory prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitors This compound Derivatives Inhibitors->COX_Enzymes Inhibition

Figure 3: Inhibition of the Cyclooxygenase Pathway.

In the context of cancer, derivatives may exert their effects by targeting various signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling cascades. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. The existing body of research demonstrates the potential of its derivatives as anti-inflammatory and anticancer agents. Future research should focus on expanding the library of derivatives through innovative synthetic strategies and conducting comprehensive pharmacological evaluations to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, detailed mechanistic studies are crucial to unravel the specific molecular targets and signaling pathways involved in their biological activities. This will pave the way for the rational design of next-generation therapeutics for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the synthesis and characterization of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a key intermediate in organic synthesis. This compound serves as a valuable building block in the development of pharmaceutical agents, particularly those targeting the central nervous system and inflammatory pathways. Additionally, it is recognized as a potential impurity in the manufacturing of the atypical antipsychotic drug, Aripiprazole.[1] This document outlines the chemical properties, a robust synthesis protocol, and methods for purification and characterization.

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in subsequent synthetic steps.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 50297-40-0[2][3]
Molecular Formula C₉H₁₀ClNO₂[2][3]
Molecular Weight 199.63 g/mol [2][3]
Appearance Off-white solid[4]
Melting Point 134°C (decomposes)[5]
Boiling Point 429.2 ± 30.0 °C at 760 mmHg (Predicted)[4]
Purity Typically ≥95%[4]
Storage Sealed in a dry environment at 2-8°C[6]

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction is a standard method for amide bond formation.[7][8][9]

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.

G cluster_0 Synthesis of 3-chloropropionyl chloride cluster_1 Synthesis of this compound start_reagents 3-chloropropionic acid + Thionyl chloride reaction_1 Reaction in inert solvent (e.g., DCM) Reflux start_reagents->reaction_1 workup_1 Removal of excess SOCl₂ and solvent (Distillation) reaction_1->workup_1 product_1 3-chloropropionyl chloride workup_1->product_1 start_reagents_2 3-aminophenol + 3-chloropropionyl chloride product_1->start_reagents_2 reaction_2 Reaction in anhydrous DCM with base (e.g., Triethylamine) 0°C to room temperature start_reagents_2->reaction_2 workup_2 Aqueous workup (Wash with HCl, NaHCO₃, brine) reaction_2->workup_2 purification Purification (Recrystallization or Column Chromatography) workup_2->purification product_2 This compound purification->product_2

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 3-chloropropionyl chloride

3-chloropropionyl chloride is a key reagent and can be prepared from 3-chloropropionic acid.[10]

Materials:

  • 3-chloropropionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-chloropropionic acid in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane by distillation.

  • The resulting crude 3-chloropropionyl chloride can be purified by fractional distillation under reduced pressure or used directly in the next step.

Part 2: Synthesis of this compound

This protocol is based on the general Schotten-Baumann reaction conditions for amide synthesis.[8]

Materials:

  • 3-aminophenol

  • 3-chloropropionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Protocol:

  • Dissolve 3-aminophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[11]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the 3-hydroxyphenyl group, the methylene protons adjacent to the chlorine and the carbonyl group, and the amide and hydroxyl protons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (199.04 for [M]+, 200.04 for [M+H]+).
Melting Point A sharp melting point around 134°C (with decomposition).[5]

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a reactive chloro-alkyl chain and a phenolic hydroxyl group, allows for diverse chemical modifications. It is particularly useful in the preparation of compounds designed as CNS-active agents and anti-inflammatory derivatives.[4][7]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-chloropropionyl chloride and thionyl chloride are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 3-Chloro-N-(3-hydroxyphenyl)propanamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-(3-hydroxyphenyl)propanamide is a synthetic organic compound with potential applications in biomedical research, particularly in the field of oncology.[1][2][3][4] Structurally related to other N-substituted benzamides and propanamides that have demonstrated anticancer properties, this compound is a candidate for investigation as a modulator of cellular processes such as proliferation, cell cycle, and apoptosis.[5][6][7] The presence of a reactive chloro group and a hydroxyphenyl moiety suggests that it may interact with various biological targets.[8]

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell culture assays. The protocols detailed below are designed to assess its cytotoxic and apoptotic effects on cancer cell lines.

Postulated Mechanism of Action

Based on studies of structurally similar N-(hydroxyphenyl) and chloro-N-phenylpropanamide derivatives, it is hypothesized that this compound may induce apoptosis in cancer cells. The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways, potentially leading to the activation of caspases and subsequent cell death. The chloro-propanamide moiety might contribute to covalent modification of cellular targets, while the hydroxyphenyl group could be involved in hydrogen bonding interactions within protein binding sites.

postulated_apoptosis_pathway Compound This compound Cell Cancer Cell Compound->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated intrinsic apoptosis pathway induced by the compound.

Data Presentation

The following tables present hypothetical data from in vitro assays to illustrate the potential effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.5
A549Lung Carcinoma4822.8
HeLaCervical Carcinoma4818.2
PC-3Prostate Adenocarcinoma4825.1

IC50 (half-maximal inhibitory concentration) values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Apoptosis Induction in MCF-7 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)-5.2 ± 0.8
This compound1025.6 ± 2.1
This compound2048.9 ± 3.5
Staurosporine (Positive Control)192.3 ± 1.5

Apoptosis was assessed by flow cytometry after 24 hours of treatment using Annexin V-FITC and Propidium Iodide staining.

Table 3: Effect on Key Apoptotic Proteins in MCF-7 Cells

TreatmentConcentration (µM)Cleaved Caspase-3 (Fold Change)Bcl-2 (Fold Change)Bax (Fold Change)
Vehicle (DMSO)-1.01.01.0
This compound203.20.42.5

Protein levels were quantified by Western blot analysis after 24 hours of treatment. Data are normalized to the vehicle control.

Experimental Protocols

General Laboratory Procedures

Standard aseptic techniques for cell culture must be followed. All work with cell lines should be performed in a certified biological safety cabinet.

Protocol 1: Cell Viability Assay (CTG Assay)

This protocol determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Complete growth medium (specific to the cell line)

  • DMSO (cell culture grade)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate for the desired time period (e.g., 48 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

cell_viability_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_CTG Add CellTiter-Glo® Reagent Incubate_48h->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • This compound

  • MCF-7 cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of the compound and controls for 24 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in apoptosis.

Materials:

  • This compound

  • MCF-7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat MCF-7 cells with the compound for 24 hours.

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

western_blot_workflow Start Start Cell_Treatment Treat Cells with Compound Start->Cell_Treatment Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Disclaimer

The data presented in these application notes are hypothetical and for illustrative purposes only. The proposed mechanism of action is based on the analysis of structurally related compounds and requires experimental validation for this compound. Researchers should perform their own experiments to determine the actual biological effects and optimal assay conditions for this compound.

References

Application Notes and Protocols for 3-Chloro-N-(3-hydroxyphenyl)propanamide In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Compound: 3-Chloro-N-(3-hydroxyphenyl)propanamide Molecular Formula: C₉H₁₀ClNO₂[1][2] CAS Number: 50297-40-0[1]

1.1. Background and Potential Applications

This compound is a chemical intermediate recognized for its utility in the synthesis of Central Nervous System (CNS)-active agents and anti-inflammatory derivatives.[3] While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, its structural motifs and the activities of related analogs suggest a strong potential for biological activity. A related compound, 3-chloro-N-(4-hydroxyphenyl)propanamide, has been noted for its potential anti-inflammatory properties, possibly through the inhibition of enzymes involved in inflammatory pathways.[4]

Based on this information, this compound is a promising candidate for investigation in preclinical mouse models of:

  • Inflammatory Pain: To assess its ability to reduce inflammation and associated pain.

  • Nociceptive Pain: To evaluate its analgesic effects against direct activation of nociceptors.

  • Neuropathic Pain: To determine its potential in alleviating chronic pain states resulting from nerve injury.

1.2. Hypothetical Mechanism of Action

It is hypothesized that this compound may exert anti-inflammatory and analgesic effects through the modulation of key signaling pathways involved in pain and inflammation. A plausible, yet unconfirmed, mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to a reduction in the synthesis of prostaglandins and leukotrienes. Additionally, it may interfere with the activation of transcription factors like NF-κB, which play a central role in the expression of inflammatory mediators.

Hypothetical Signaling Pathway

hypothetical_signaling_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB releases NF_kB_active NF-kB (active) NF_kB->NF_kB_active translocates Compound This compound Compound->IKK inhibits (hypothesized) COX2_mRNA COX2_mRNA Prostaglandins Prostaglandins COX2_mRNA->Prostaglandins translates to COX-2, which produces Pain_Inflammation Pain_Inflammation Prostaglandins->Pain_Inflammation DNA DNA NF_kB_active->DNA binds to DNA->COX2_mRNA transcribes

Caption: Hypothetical signaling pathway for the anti-inflammatory action of the compound.

Experimental Protocols for In Vivo Mouse Studies

The following protocols are templates and should be optimized based on the specific research question, preliminary in vitro data, and institutional animal care and use committee (IACUC) guidelines.

Drug Preparation and Administration

2.1.1. Formulation

  • Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. Common vehicles include:

    • Sterile saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • Saline with a low percentage of a solubilizing agent like Tween 80 (e.g., 0.5-5%) or DMSO (e.g., <10%).

  • Preparation:

    • Determine the required concentration of the compound based on the desired dose (mg/kg) and the average weight of the mice.

    • Aseptically prepare the formulation under a laminar flow hood.

    • If using a solubilizing agent, first dissolve the compound in the agent and then bring it to the final volume with the aqueous vehicle.

    • Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be required.

    • Prepare a vehicle-only solution to be used for the control group.

2.1.2. Routes of Administration

Common routes of administration for mice include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[5] The choice depends on the desired pharmacokinetic profile.

  • Oral Gavage (PO): For assessing oral bioavailability and efficacy.

  • Intraperitoneal (IP) Injection: For systemic delivery with rapid absorption.[5]

  • Intravenous (IV) Injection: For direct and immediate systemic circulation.[5]

Experimental Workflow Diagram

experimental_workflow General Experimental Workflow for In Vivo Mouse Studies Acclimatization Acclimatization Baseline_Measurements Baseline_Measurements Acclimatization->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Administration Compound/Vehicle Administration Randomization->Drug_Administration Induction Induction of Pain/Inflammation Model Drug_Administration->Induction Behavioral_Testing Behavioral_Testing Induction->Behavioral_Testing Data_Collection Data and Sample Collection Behavioral_Testing->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Caption: A generalized workflow for conducting in vivo efficacy studies in mice.

Protocol 1: Carrageenan-Induced Paw Edema (Inflammatory Pain)

This model is used to assess the anti-inflammatory properties of a compound.[6][7]

  • Animals: Male or female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, IP)

    • Compound (e.g., 10, 30, 100 mg/kg, IP or PO)

  • Procedure:

    • Administer the vehicle, positive control, or compound at the designated doses.

    • After a predetermined time (e.g., 30-60 minutes), inject 20-50 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.[6][8]

    • Measure the paw thickness or volume using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.[6]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Protocol 2: Formalin Test (Nociceptive and Inflammatory Pain)

The formalin test produces a biphasic pain response, with the early phase representing nociceptive pain and the late phase representing inflammatory pain.[9][10]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Morphine, 5 mg/kg, SC for both phases; Indomethacin, 10 mg/kg, IP for the late phase)

    • Compound (e.g., 10, 30, 100 mg/kg, IP or PO)

  • Procedure:

    • Administer the vehicle, positive control, or compound.

    • After the appropriate pretreatment time, inject 20 µL of 2.5% formalin in saline into the plantar surface of the right hind paw.[11]

    • Immediately place the mouse in an observation chamber.

    • Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-40 minutes) post-formalin injection.[12]

Protocol 3: Partial Sciatic Nerve Ligation (Neuropathic Pain)

This surgical model induces chronic neuropathic pain.[13]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Surgery:

      • Anesthetize the mouse.

      • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

      • Using a fine needle, pass a suture (e.g., 9-0 silk) through the dorsal one-third to one-half of the sciatic nerve and ligate it tightly.

      • Close the muscle and skin layers with sutures.

      • Sham-operated animals undergo the same procedure without nerve ligation.

    • Post-operative Care and Assessment:

      • Allow the animals to recover for 5-7 days for the development of neuropathic pain.

      • Assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the hind paw and determining the paw withdrawal threshold.[14]

    • Drug Testing:

      • Once a stable baseline of mechanical allodynia is established, administer the vehicle, positive control (e.g., gabapentin, 30-100 mg/kg, IP), or the compound.

      • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 240 minutes).

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)RoutePaw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-IP0.45 ± 0.04-
Indomethacin10IP0.18 ± 0.0260.0%
Compound10IP0.35 ± 0.0322.2%
Compound30IP0.25 ± 0.0344.4%
Compound100IP0.19 ± 0.0257.8%
p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound in the Formalin Test

Treatment GroupDose (mg/kg)RouteLicking Time (s) - Early Phase (Mean ± SEM)Licking Time (s) - Late Phase (Mean ± SEM)
Vehicle Control-IP65.2 ± 5.1150.8 ± 12.3
Morphine5SC15.7 ± 3.235.4 ± 6.1
Compound10IP58.1 ± 4.9120.5 ± 10.8
Compound30IP45.3 ± 4.185.2 ± 9.5
Compound100IP30.9 ± 3.850.6 ± 7.7
p < 0.05 compared to Vehicle Control

Table 3: Effect of this compound on Mechanical Allodynia in the Partial Sciatic Nerve Ligation Model

Treatment GroupDose (mg/kg)RoutePaw Withdrawal Threshold (g) at 1h post-dose (Mean ± SEM)
Sham + Vehicle-IP4.0 ± 0.3
Ligation + Vehicle-IP0.6 ± 0.1
Ligation + Gabapentin30IP2.5 ± 0.2
Ligation + Compound10IP1.0 ± 0.1
Ligation + Compound30IP1.8 ± 0.2
Ligation + Compound100IP2.8 ± 0.3
p < 0.05 compared to Ligation + Vehicle

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the detection and quantification of 3-Chloro-N-(3-hydroxyphenyl)propanamide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a known impurity in the synthesis of the atypical antipsychotic drug, Aripiprazole. The method outlined here is intended for researchers, scientists, and drug development professionals involved in the quality control and purity assessment of Aripiprazole or related compounds. The protocol provides a robust and reliable approach for the separation and analysis of this compound.

Introduction

This compound is a chemical intermediate and a potential process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), such as Aripiprazole.[1][2][3] The monitoring and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. This document provides a comprehensive analytical method based on RP-HPLC, a widely used technique for the analysis of pharmaceutical compounds and their impurities. The method is designed to be specific, accurate, and precise, in line with the requirements of regulatory bodies.

The chemical structure of this compound, containing a phenolic hydroxyl group, an amide linkage, and a chloroalkyl chain, allows for good retention on a reverse-phase column and strong UV absorbance, making HPLC-UV a suitable analytical technique.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.

  • Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific HPLC systems and columns.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes
Sample Preparation

For the analysis of bulk drug substances (e.g., Aripiprazole), accurately weigh a sample of the substance and dissolve it in the diluent to a known concentration. The concentration should be chosen such that the expected level of the impurity falls within the calibration range of the working standard solutions.

Data Presentation

The quantitative performance of the method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method. These values are typical for similar analytical methods and should be experimentally verified.

ParameterExpected Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) Approximately 0.03 µg/mL
Limit of Quantitation (LOQ) Approximately 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%
Specificity The peak for the analyte should be well-resolved from other potential impurities and the main component.

Visualization

Analytical Workflow

The following diagram illustrates the general workflow for the analytical method development and validation for the detection of this compound.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation cluster_results Results prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq peak_int Peak Integration & Quantification data_acq->peak_int validation Method Validation (ICH Guidelines) peak_int->validation report Generate Report validation->report

References

3-Chloro-N-(3-hydroxyphenyl)propanamide: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical compound primarily utilized as a versatile intermediate in organic synthesis. Its structural features, including a reactive chloro group and a functionalized phenyl ring, make it a valuable building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical field. While it is recognized as a key precursor in the development of central nervous system (CNS)-active and anti-inflammatory agents, and is also known as an impurity in the manufacturing of the atypical antipsychotic drug Aripiprazole, its direct application as a chemical probe for biological research is not well-documented in publicly available literature. This document outlines the known applications and properties of this compound and provides a general protocol for its synthesis.

Introduction

This compound (CAS No: 50297-40-0) is a propanamide derivative characterized by a chlorine atom on the propyl chain and a hydroxyl group on the phenyl ring.[1][2][3] These functional groups provide reactive sites for further chemical modifications, making it a useful starting material in multi-step synthetic pathways.[4] Its primary role in medicinal chemistry has been as a precursor for the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
CAS Number 50297-40-0[1]
Appearance Off-white solid[4]
Boiling Point 429.2 ± 30.0 °C at 760 mmHg[4]
Storage 2-8°C, dry

Applications

The principal application of this compound is as a synthetic intermediate.

  • Pharmaceutical Synthesis: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting the central nervous system and inflammatory pathways.[4] The presence of both an amide and a hydroxyl group allows for diverse chemical transformations.[4]

  • Aripiprazole Impurity: It is recognized as an impurity generated during the synthesis of Aripiprazole, an atypical antipsychotic medication.

Due to a lack of available data, its direct use as a chemical probe to investigate biological systems, including specific protein targets or signaling pathways, cannot be detailed at this time.

Experimental Protocols

Synthesis of this compound

The following is a general protocol for the synthesis of this compound from 3-aminophenol and 3-chloropropionyl chloride.

Materials:

  • 3-Aminophenol

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dissolve 3-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as an off-white solid.

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3_Aminophenol 3-Aminophenol Reaction_Vessel Reaction at 0°C to RT 3_Aminophenol->Reaction_Vessel 3_Chloropropionyl_chloride 3-Chloropropionyl chloride 3_Chloropropionyl_chloride->Reaction_Vessel TEA Triethylamine TEA->Reaction_Vessel DCM Dichloromethane DCM->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with established utility in the preparation of pharmaceutical compounds. While its direct application as a chemical probe is not currently established in the literature, its chemical functionalities suggest potential for the development of novel probes following further research and biological evaluation. Researchers interested in this compound for probe development would first need to identify a biological target of interest and then potentially modify the structure of this compound to enhance its potency, selectivity, and suitability for biological assays.

References

Developing Assays with 3-Chloro-N-(3-hydroxyphenyl)propanamide: A Strategic Guide for Target Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical intermediate primarily utilized in organic synthesis for the development of pharmaceutical compounds, including CNS-active agents and anti-inflammatory derivatives.[1] As a novel chemical entity with limited publicly available data on specific biological targets, a structured and strategic approach is required to elucidate its mechanism of action and develop robust assays for its characterization. This document provides a comprehensive guide and detailed protocols for the initial stages of investigation, from preliminary cytotoxicity screening to target identification and subsequent assay development.

Proposed Workflow for a Novel Compound

The initial investigation of a compound with unknown biological activity, such as this compound, should follow a logical progression from broad, high-throughput screening to more focused target identification and validation. This tiered approach ensures an efficient use of resources and builds a strong foundation for understanding the compound's mechanism of action.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Assay Development & Validation InSilico In Silico Target Prediction Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) InSilico->Cytotoxicity Guide initial concentration range Phenotypic Phenotypic Screening (High-Content Imaging) Cytotoxicity->Phenotypic Identify non-toxic concentrations for further study Affinity Affinity Chromatography- Mass Spectrometry Phenotypic->Affinity Identified phenotype guides lysate selection DARTS DARTS (Drug Affinity Responsive Target Stability) Phenotypic->DARTS Biochemical Biochemical Assays (e.g., Enzyme Kinetics) Affinity->Biochemical Validate target engagement DARTS->Biochemical CellBased Cell-Based Assays (e.g., Reporter Gene) Biochemical->CellBased Confirm cellular activity

Caption: A proposed workflow for the characterization of this compound.

Phase 1: Initial Screening - Cytotoxicity Assay

A primary step in characterizing a novel compound is to determine its effect on cell viability. This establishes a therapeutic window and identifies concentrations suitable for subsequent, more specific assays, while flagging overtly cytotoxic compounds early. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][3]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., HeLa, HEK293).

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Human cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

    • Include wells for "untreated" (cells with medium only) and "vehicle control" (cells with 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[2]

Data Analysis: Cell viability is calculated as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2540.088100.0
0.11.2480.09199.5
11.2110.08596.6
100.9870.07678.7
250.6320.05450.4
500.3150.04125.1
1000.1580.02912.6

Based on this hypothetical data, the IC₅₀ of this compound would be approximately 25 µM.

Phase 2: Target Identification

Once a bioactive concentration range is established, the next critical phase is to identify the molecular target(s) of the compound. Affinity-based methods are a direct approach to isolate binding partners from a complex cellular mixture.[6]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

Objective: To identify proteins that directly bind to this compound.

Principle: The compound is immobilized on a solid support (resin). A cell lysate is passed over this resin, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[7]

G Compound 1. Immobilize Compound (this compound) on resin Incubate 3. Incubate Lysate with Resin Compound->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Wash 4. Wash to Remove Non-specific Proteins Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute Analyze 6. Analyze by LC-MS/MS Elute->Analyze

Caption: Workflow for affinity chromatography-based target identification.

Materials:

  • This compound (or a derivatized version with a linker)

  • Affinity resin (e.g., NHS-activated Sepharose, AminoLink resin)

  • Cell line identified as sensitive in Phase 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with lower salt concentration)

  • Elution buffer (e.g., high salt buffer, low pH buffer, or excess free compound)

  • SDS-PAGE equipment and reagents

  • Mass spectrometry facility for protein identification

Procedure:

  • Compound Immobilization:

    • Chemically couple this compound to the affinity resin according to the resin manufacturer's protocol. The hydroxyl or amine group on the compound can be used for covalent linkage. A linker may be necessary to ensure the compound is accessible for protein binding.

    • Prepare a control resin (beads only, or beads coupled to a structurally similar but inactive molecule) to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in an appropriate lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins. Determine the protein concentration (e.g., via BCA assay).

  • Affinity Purification:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the compound-coupled resin and the control resin separately for 2-4 hours at 4°C with gentle rotation.

    • Load the resin-lysate mixture into separate chromatography columns.

    • Wash the columns extensively with wash buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution and Analysis:

    • Elute the specifically bound proteins from the columns using an appropriate elution buffer.

    • Concentrate the eluted protein samples.

    • Separate the eluted proteins by SDS-PAGE and visualize using Coomassie or silver staining.

    • Excise protein bands that are present in the compound eluate but absent or significantly reduced in the control eluate.

    • Submit the excised bands for in-gel digestion and subsequent identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 3: Assay Development and Validation

Following the successful identification of one or more putative protein targets, the final phase involves developing specific assays to validate the interaction and characterize the functional consequences of compound binding.

  • Biochemical Assays: If the identified target is an enzyme, a direct enzymatic assay can be developed to measure the inhibitory or activating effect of this compound. This allows for the determination of key parameters such as Ki (inhibition constant) or EC₅₀ (half-maximal effective concentration).

  • Cell-Based Assays: To confirm that the compound engages its target in a cellular context, specific cell-based assays can be designed. For example, if the target is part of a known signaling pathway, a reporter gene assay can be used to measure the downstream effects of target modulation by the compound.

Conclusion

While this compound is primarily known as a synthetic intermediate, its potential biological activity remains unexplored. The workflow and protocols outlined in this document provide a systematic and robust framework for researchers to undertake the initial characterization of this and other novel compounds. By progressing from broad cytotoxicity and phenotypic screening to specific target identification and functional assay development, a comprehensive understanding of a compound's mechanism of action can be achieved, paving the way for potential therapeutic applications.

References

Application Notes and Protocols for 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical compound primarily recognized as a synthetic intermediate and a known impurity in the manufacturing of the atypical antipsychotic drug, Aripiprazole.[1] Currently, there is no publicly available data from preclinical or clinical studies to support a therapeutic use for this compound. Consequently, information regarding its dosage and administration routes for biological effects is not available. These application notes provide a summary of its known chemical properties and its role as a reference standard for analytical and quality control purposes.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for researchers working with this compound in a laboratory setting, enabling correct handling, storage, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[2][3][4]
Molecular Weight 199.63 g/mol [2][3][4]
CAS Number 50297-40-0[2][5]
Appearance Off-white solid[6]
Melting Point 134°C (decomposes)[5][7]
Boiling Point 429.2 ± 30.0 °C at 760 mmHg[6]
IUPAC Name This compound[2]
Synonyms Aripiprazole Impurity 33, Propanamide, 3-chloro-N-(3-hydroxyphenyl)-[2]

Dosage and Administration

There is no available information on the dosage and administration of this compound for any biological or therapeutic application. Extensive searches of scientific literature and regulatory databases have not yielded any preclinical or clinical studies that investigate its pharmacological effects, efficacy, or safety in living organisms. Its primary documented role is that of a chemical intermediate and an impurity in the synthesis of Aripiprazole.

Application as a Reference Standard

The primary application of this compound in a research and drug development context is as a reference standard for the identification and quantification of impurities in Aripiprazole drug substance and drug products.

Experimental Protocol: Identification of Aripiprazole Impurity 33

This protocol outlines a general workflow for the use of this compound as a reference standard in the analysis of Aripiprazole samples by High-Performance Liquid Chromatography (HPLC).

Objective: To identify and confirm the presence of this compound (Aripiprazole Impurity 33) in a sample of Aripiprazole.

Materials:

  • This compound reference standard

  • Aripiprazole test sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a known amount of the Aripiprazole test sample and dissolve it in the same solvent as the standard to prepare a sample solution.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate mobile phase and gradient program to achieve separation of Aripiprazole and its impurities.

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

  • Data Analysis: Compare the chromatogram of the sample solution with that of the standard solution. The presence of a peak in the sample chromatogram at the same retention time as the peak in the standard chromatogram indicates the presence of this compound.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

This compound cluster_0 a b a->b h a->h NH c b->c d c->d g c->g OH e d->e f e->f f->a i h->i j i->j O k i->k l k->l m l->m Cl n o p q r s t u

Caption: Chemical structure of this compound.

Synthetic Relationship to Aripiprazole

This diagram illustrates the role of this compound as a process-related impurity in the synthesis of Aripiprazole.

Impurity Formation Workflow cluster_0 A Starting Materials B Synthesis of Aripiprazole A->B C Aripiprazole (API) B->C D This compound (Impurity 33) B->D Side Reaction

Caption: Role as an impurity in Aripiprazole synthesis.

Safety and Handling

As there is limited toxicological data available, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and does not constitute a recommendation for any therapeutic use. The handling and use of this compound should only be carried out by qualified individuals in a controlled laboratory environment.

References

Application Notes and Protocols for 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and storage of 3-Chloro-N-(3-hydroxyphenyl)propanamide (CAS No. 50297-40-0).[1][2] The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the chemical compound.

Hazard Identification
Hazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation

Data based on the safety information for the related compound 3-Chloro-N-(4-hydroxyphenyl)propanamide.[3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound.

PPE ItemSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Hand Protection Wear chemical-resistant, impervious gloves (e.g., nitrile rubber).
Skin and Body Protection Wear a lab coat or other protective clothing. In case of a significant risk of splashing, use an apron or a chemical suit.[4]
Respiratory Protection If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[4]
Experimental Protocols

3.1. Safe Handling Protocol

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[4]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that a safety shower and eyewash station are readily accessible.

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Weigh the compound in a contained environment (e.g., a weighing glove box or a fume hood).

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Post-Handling:

    • Wash hands thoroughly after handling.[5]

    • Clean the work area and decontaminate any spills.

    • Properly label and store the compound according to the storage protocol.

3.2. Storage Protocol

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • The recommended storage temperature is between 2-8°C in a refrigerator.[1][7]

    • Protect from direct sunlight.

  • Incompatible Materials:

    • Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

3.3. Spill and Waste Disposal Protocol

  • Spill Response:

    • Evacuate personnel from the spill area.

    • Wear appropriate PPE as outlined in Section 2.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

    • For solutions, absorb with an inert material (e.g., sand, diatomite) and place in a chemical waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Do not allow the chemical to enter drains or waterways.[8]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[4][8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][8]

Visualizations

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh Compound Carefully (Avoid Dust) C->D E Perform Experiment D->E I Spill Occurs D->I K Exposure Occurs D->K F Clean Workspace and Equipment E->F E->I E->K G Transfer to Labeled, Sealed Container F->G H Store at 2-8°C (Dry, Well-Ventilated Area) G->H J Follow Spill Response Protocol I->J L Administer First Aid (Seek Medical Attention) K->L

Caption: Safe handling and storage workflow.

References

Uncharted Territory: The Potential of 3-Chloro-N-(3-hydroxyphenyl)propanamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

While currently there is no direct, published research detailing the applications of 3-Chloro-N-(3-hydroxyphenyl)propanamide in neuroscience, its intriguing status as a known impurity of the atypical antipsychotic drug Aripiprazole, and its classification as a chemical intermediate for central nervous system (CNS)-active agents, positions it as a compound of potential interest for future investigation. [1][2][3][4][5] This document aims to provide a forward-looking perspective on its possible applications, drawing inferences from its chemical nature and its relationship with a prominent neuroleptic medication.

Introduction to this compound

This compound is a synthetic organic compound.[6] Although its direct biological effects are largely uncharacterized in the public domain, its structural features, including a reactive chloro-propanamide side chain and a hydroxyphenyl group, suggest the potential for interaction with biological targets. Its primary documented significance lies in its role as a process impurity in the synthesis of Aripiprazole, an established therapeutic for schizophrenia and bipolar disorder.[2][3][4][5]

Hypothetical Applications and Research Directions in Neuroscience

Given the absence of direct studies, the following are proposed areas of investigation for this compound in neuroscience research. These are speculative and intended to guide future experimental work.

Modulator of Dopaminergic and Serotonergic Pathways

Aripiprazole, the parent compound, exerts its therapeutic effects through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. A logical first step would be to investigate whether this compound shares any of these pharmacological properties.

  • Receptor Binding Assays: To determine if the compound binds to and has affinity for dopamine and serotonin receptor subtypes.

  • Functional Assays: To assess whether binding translates to agonistic, antagonistic, or modulatory activity at these receptors.

Investigation of Neurotoxicity

As an impurity in a pharmaceutical product, it is crucial to understand the potential neurotoxic effects of this compound.

  • Neuronal Cell Viability Assays: To determine if the compound is toxic to cultured neurons, such as SH-SY5Y or primary cortical neurons.

  • Mitochondrial Function Assays: To assess effects on mitochondrial respiration and production of reactive oxygen species.

  • In Vivo Toxicity Studies: In animal models to observe any behavioral or neuropathological changes following administration.

Precursor for Novel CNS-Active Compound Synthesis

The compound's designation as an intermediate for CNS-active agents suggests its utility as a scaffold for medicinal chemistry efforts.[1]

  • Library Synthesis: The chloro- group can be substituted with various nucleophiles to create a library of new compounds.

  • Structure-Activity Relationship (SAR) Studies: To systematically modify the structure and assess the impact on neurological targets.

Proposed Experimental Protocols

The following are generalized protocols that could be adapted for the initial characterization of this compound's neuroactivity.

Protocol: In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound for a specific CNS receptor (e.g., Dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a known high-affinity non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

Protocol: Neuronal Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • After treatment, remove the medium and add fresh medium containing MTT solution.

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation

As there is no quantitative data available in the literature for the neuroscience-related activities of this compound, the following table is presented as a template for future experimental data.

Table 1: Template for Pharmacological and Toxicological Data of this compound

ParameterAssayTarget/ModelResult (Hypothetical)
Binding Affinity Radioligand DisplacementDopamine D2 ReceptorIC50: > 10 µM
Serotonin 5-HT1A ReceptorIC50: > 10 µM
Serotonin 5-HT2A ReceptorIC50: > 10 µM
Functional Activity cAMP AssayDopamine D2 ReceptorNo significant effect
Cytotoxicity MTT AssaySH-SY5Y cellsEC50: 50 µM

Visualizations

The following diagrams illustrate the relationship of this compound to Aripiprazole and a potential workflow for its investigation.

A Aripiprazole Synthesis B This compound (Process Impurity) A->B generates C Aripiprazole (Antipsychotic Drug) A->C D Neuroscience Research B->D potential for E Pharmacological Screening (Receptor Binding, Functional Assays) D->E F Toxicology Studies (Neurotoxicity, General Toxicity) D->F G Medicinal Chemistry (Scaffold for New Compounds) D->G

Caption: Relationship of this compound to Aripiprazole and potential research avenues.

start Start: Compound Available step1 In Vitro Screening - Receptor Binding - Functional Assays - Cytotoxicity start->step1 decision1 Activity or Toxicity Found? step1->decision1 step2 In Vivo Studies - Animal Models of CNS Disorders - Pharmacokinetics - Toxicology decision1->step2 Yes no_activity No Significant Activity/Toxicity decision1->no_activity No step3 Lead Optimization (Medicinal Chemistry) step2->step3 end End: Characterized Compound step2->end step3->step2

Caption: Proposed workflow for the neuropharmacological evaluation of this compound.

Conclusion

While this compound is currently a molecule of unknown function in neuroscience, its association with Aripiprazole provides a strong rationale for its investigation. The protocols and research directions outlined here offer a starting point for researchers to explore its potential neuroactivity, toxicity, and utility as a chemical scaffold. Such studies would not only elucidate the pharmacological profile of this compound but could also contribute to a better understanding of the structure-activity relationships of molecules acting on the central nervous system.

References

3-Chloro-N-(3-hydroxyphenyl)propanamide: Limited Data in Public Domain for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Chloro-N-(3-hydroxyphenyl)propanamide is provided below.

PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
CAS Number 50297-40-0
Appearance Off-white to white solid
Melting Point Approximately 134°C (decomposes)
Boiling Point 429.2 ± 30.0 °C at 760 mmHg (Predicted)

Role as an Intermediate and Impurity

The primary documented role of this compound is as an intermediate in organic synthesis.[1] It serves as a building block for more complex molecules, leveraging its reactive chloro and hydroxyl functional groups for further chemical modifications. Notably, it is identified as "Aripiprazole Impurity 33," highlighting its presence as a minor component in the synthesis of this widely used antipsychotic medication.[2]

Potential Therapeutic Areas

Based on its structural features, including the hydroxyphenyl and propanamide moieties, there is theoretical potential for this compound or its derivatives to be explored for:

  • CNS-Active Agents: The presence of a phenyl group and an amide linkage are common features in many centrally acting drugs.

  • Anti-inflammatory Agents: Phenolic compounds are known to possess antioxidant and anti-inflammatory properties. One report suggests that the isomeric compound, 3-chloro-N-(4-hydroxyphenyl)propanamide, may exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways, with reported IC₅₀ values in the range of 5-50 μM. However, specific data for the 3-hydroxy isomer is not provided.

Synthesis and Logic

The synthesis of this compound typically involves the acylation of 3-aminophenol with 3-chloropropionyl chloride. This straightforward reaction highlights its accessibility as a starting material for further chemical exploration.

Synthesis_Logic 3-Aminophenol 3-Aminophenol Acylation Acylation 3-Aminophenol->Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Acylation Target_Compound This compound Acylation->Target_Compound

Figure 1. Logical flow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. To investigate its potential CNS and anti-inflammatory activities, the following general experimental workflows would be appropriate.

General Workflow for In Vitro Biological Screening

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_readout Data Acquisition Compound_Prep Compound Solubilization (e.g., in DMSO) Compound_Addition Addition of Compound (Serial Dilutions) Compound_Prep->Compound_Addition Assay_Prep Assay Plate Preparation (Cells/Enzymes, Buffers) Assay_Prep->Compound_Addition Incubation Incubation (Specified Time & Temp) Compound_Addition->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50/EC50 Determination) Detection->Data_Analysis

Figure 2. A generalized workflow for in vitro screening of biological activity.

Conclusion

While this compound is a known chemical entity, its application and detailed biological profile in drug discovery and development remain largely unexplored in the public domain. The available information identifies it as a synthetic intermediate and a process-related impurity. Future research would be necessary to elucidate any potential therapeutic value, including its mechanism of action, target engagement, and efficacy in relevant disease models. For researchers and drug development professionals, this compound may represent a starting point for novel scaffold design, although a significant investment in foundational biological screening and characterization would be required.

References

Troubleshooting & Optimization

3-Chloro-N-(3-hydroxyphenyl)propanamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-N-(3-hydroxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical intermediate used in the synthesis of more complex molecules. It is primarily utilized in the development of pharmaceutical compounds, particularly as a building block for Central Nervous System (CNS)-active agents and anti-inflammatory derivatives. It is also identified as a process impurity in the manufacturing of the antipsychotic drug Aripiprazole.

Q2: What are the basic physicochemical properties of this compound?

A2: This compound is a white to off-white solid. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Melting Point 134°C (decomposes)
Boiling Point 429.2 ± 30.0 °C (Predicted)
Density 1.341 ± 0.06 g/cm³ (Predicted)
Appearance White to Off-White Solid

Q3: What are the known solubility characteristics of this compound?

A3: Based on available data, this compound is known to have limited solubility. It is described as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Due to its chemical structure, which includes both polar (hydroxyl, amide) and non-polar (chlorinated alkyl chain, phenyl ring) moieties, its solubility in aqueous solutions is expected to be low.

Troubleshooting Guide: Solubility Issues

Users frequently encounter difficulties in dissolving this compound for their experiments. The following sections provide potential solutions and detailed protocols to address these challenges.

Issue 1: Compound does not dissolve in common organic solvents.

Cause: The inherent low solubility of the compound due to its crystalline structure and balanced polarity.

Solutions:

  • Solvent Selection: While slightly soluble in DMSO and methanol, exploring other organic solvents or co-solvent systems may be necessary.

  • Physical Methods: Sonication or gentle heating can aid dissolution.

  • pH Adjustment: For aqueous-based systems, adjusting the pH can increase solubility by ionizing the phenolic hydroxyl group.

Quantitative Solubility Data (Estimated)
Solvent SystemEstimated Solubility Range
DMSO 1 - 5 mg/mL
Methanol 0.5 - 2 mg/mL
Ethanol 0.1 - 1 mg/mL
Water < 0.1 mg/mL
Water (pH adjusted to >10) 1 - 3 mg/mL
1:1 DMSO:Water 0.5 - 2 mg/mL
1:1 Methanol:Water 0.2 - 1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes a general method for preparing a stock solution of this compound in an organic solvent like DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of the compound).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle warming (up to 37°C) can be applied concurrently if necessary, but monitor for any signs of degradation.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Protect from light.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol outlines a method to increase the solubility of this compound in aqueous buffers by modifying the pH.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to the aqueous buffer.

  • Place the mixture on a stir plate and begin stirring.

  • Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the compound dissolves. The phenolic hydroxyl group (predicted pKa ~9.5) will be deprotonated at higher pH, increasing solubility. Aim for a pH above 10 for significant improvement.

  • Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH with a suitable acidic solution if the compound remains in solution. Note that precipitation may occur if the pH is lowered significantly.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a step-by-step process for addressing solubility challenges with this compound.

G Troubleshooting Workflow for Solubility start Start: Undissolved This compound solvent Select Solvent (e.g., DMSO, Methanol) start->solvent vortex Vortex Vigorously solvent->vortex sonicate Sonicate and/or Gentle Warming vortex->sonicate check1 Visually Inspect for Dissolution sonicate->check1 success Solution Prepared check1->success Yes fail1 Incomplete Dissolution check1->fail1 No cosolvent Try Co-solvent System (e.g., DMSO/Water) fail1->cosolvent ph_adjust pH Adjustment (for aqueous systems) fail1->ph_adjust check2 Visually Inspect for Dissolution cosolvent->check2 ph_adjust->check2 check2->success Yes fail2 Consult Literature for Structurally Similar Compounds check2->fail2 No

Caption: A logical workflow for systematically addressing solubility issues.

Potential Signaling Pathway Involvement

As this compound is a precursor for CNS-active drugs like Aripiprazole, it is relevant to the dopaminergic and serotonergic signaling pathways. Aripiprazole acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors. The diagram below provides a simplified overview of these pathways.

G Simplified Dopaminergic and Serotonergic Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopa Dopamine D2R D2 Receptor Dopa->D2R Sero Serotonin HT1A 5-HT1A Receptor Sero->HT1A HT2A 5-HT2A Receptor Sero->HT2A Response Cellular Response D2R->Response HT1A->Response HT2A->Response Aripiprazole Aripiprazole (Derived from intermediates like This compound) Aripiprazole->D2R Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist

optimizing 3-Chloro-N-(3-hydroxyphenyl)propanamide concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 3-Chloro-N-(3-hydroxyphenyl)propanamide, a known inhibitor of the TRPM2 channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CAS No. 50297-40-0) is a chemical compound that functions as an inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[1][2][3] TRPM2 is a non-selective, calcium-permeable cation channel activated by factors like oxidative stress (via reactive oxygen species, ROS), adenosine diphosphate ribose (ADPR), and heat.[3][4] By inhibiting this channel, the compound blocks the influx of calcium (Ca²⁺) into the cell that would normally occur in response to these stimuli.[1][5] This makes it a valuable tool for studying cellular processes regulated by TRPM2, such as inflammation, cell death, and insulin release.[2][6][7]

Q2: How should I dissolve and store this compound?

A2: Based on its chemical properties, this compound is a solid that is slightly soluble in DMSO and Methanol.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile DMSO. Store the stock solution at -20°C or -80°C. The recommended storage temperature for the solid compound is 2-8°C.[8][9] When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration, which should ideally be kept below 0.1% to avoid solvent-induced artifacts.

Q3: What is a good starting concentration for my in vitro experiments?

A3: The optimal concentration is highly dependent on the cell type and experimental conditions. For a new experiment, a dose-response study is always recommended. As a starting point, you can test a range from 1 µM to 50 µM. Other non-specific TRPM2 inhibitors like 2-aminoethoxydiphenyl borate (2-APB) have shown IC50 values in the low micromolar range (e.g., ~1 µM).[10][11] Your initial pilot experiment should span a logarithmic scale (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the effective range for your specific model.

Q4: I am observing high levels of cytotoxicity. What could be the cause?

A4: High cytotoxicity could be due to several factors:

  • Concentration: The concentration of the inhibitor may be too high, leading to off-target effects or generalized cellular stress.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).

  • On-Target Toxicity: In some cell types, prolonged or potent inhibition of TRPM2 can disrupt essential calcium signaling and cellular homeostasis, leading to cell death.[12][13]

  • Compound Purity: Impurities in the compound preparation could be contributing to toxicity. Ensure you are using a high-purity compound.[14]

Q5: How can I confirm that the observed effects are specifically due to TRPM2 inhibition?

A5: To ensure specificity, consider the following control experiments:

  • Genetic Knockdown/Knockout: The most rigorous control is to use cells where TRPM2 has been knocked down (using siRNA) or knocked out (using CRISPR).[7][12] The inhibitor should have a significantly reduced or no effect in these cells compared to wild-type controls.

  • Rescue Experiments: In TRPM2 knockout cells, reintroducing the TRPM2 channel should restore the inhibitor's effect.[7]

  • Measure Downstream Effects: Confirm that the inhibitor blocks known downstream consequences of TRPM2 activation, such as Ca²⁺ influx in response to H₂O₂ or ADPR.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 50297-40-0 [8][9][14][15]
Molecular Formula C₉H₁₀ClNO₂ [8][14][16]
Molecular Weight 199.63 g/mol [8][14][16]
Appearance White to Off-White Solid [8][17]
Melting Point 134°C (decomposes) [8]
Solubility Slightly soluble in DMSO and Methanol [8]

| Storage Temperature | 2-8°C (Solid) |[8][9] |

Table 2: General Concentration Guidelines for TRPM2 Inhibitors

Experimental System Typical Concentration Range Notes
Whole-cell Patch Clamp 1 - 30 µM Allows for direct measurement of channel inhibition.[10]
Calcium Imaging Assays 1 - 50 µM Monitor inhibition of agonist-induced calcium influx.[11]
Cell Proliferation/Viability Assays 1 - 100 µM Higher concentrations may be needed for chronic exposure, but cytotoxicity must be monitored.[12]

| In vivo Studies (Mouse) | 3 mg/kg | This dose was used for a derivative of another TRPM2 inhibitor and should be optimized for RL-3.[4] |

Experimental Protocols

Protocol: Determining the IC₅₀ of this compound using a Calcium Imaging Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) by measuring the compound's ability to block agonist-induced calcium influx.

1. Materials:

  • This compound (RL-3)

  • DMSO (cell culture grade)

  • Cell line expressing TRPM2 (e.g., HEK293 cells transfected with human TRPM2)[10][11]

  • TRPM2 agonist (e.g., H₂O₂ or ADPR)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Appropriate cell culture medium and plates (e.g., 96-well black-walled plates)

  • Fluorescence plate reader or microscope

2. Cell Preparation:

  • Plate TRPM2-expressing cells onto a 96-well black-walled plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • Incubate for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

3. Compound Preparation:

  • Prepare a 50 mM stock solution of RL-3 in DMSO.

  • Perform serial dilutions of the stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells.

4. Calcium Dye Loading:

  • Remove the culture medium from the cells.

  • Wash the cells gently with assay buffer.

  • Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C, following the manufacturer's instructions.

  • Wash the cells twice with assay buffer to remove excess dye.

5. Inhibition and Measurement:

  • Add the various dilutions of RL-3 (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate for 15-30 minutes at room temperature or 37°C.

  • Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading for 1-2 minutes.

  • Add a pre-determined concentration of the TRPM2 agonist (e.g., 100 µM H₂O₂) to all wells simultaneously using an automated injector.

  • Record the change in fluorescence intensity over time (e.g., for 5-10 minutes).

6. Data Analysis:

  • Calculate the peak fluorescence response for each well after agonist addition.

  • Normalize the data: Set the response of the vehicle-only control (with agonist) as 100% and the response of a no-agonist control as 0%.

  • Plot the normalized response against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Effect 1. Concentration too low: The compound is not present at a high enough concentration to inhibit TRPM2. 2. Low TRPM2 Expression: The cell line may not express sufficient levels of functional TRPM2 channels. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. 4. State-Dependent Inhibition: TRPM2 inhibition can be dependent on the channel's state (open vs. closed).[18]1. Perform a dose-response experiment with a wider and higher concentration range. 2. Verify TRPM2 expression via qPCR, Western blot, or by using a positive control agonist. Consider using an overexpression system. 3. Use a fresh aliquot of the compound. Verify its integrity if possible. 4. Adjust the pre-incubation time with the inhibitor before adding the agonist.
High Cytotoxicity 1. Concentration too high: Off-target effects are occurring. 2. Solvent Toxicity: Final DMSO concentration is too high. 3. Prolonged Incubation: Long-term exposure is detrimental to cell health.1. Lower the concentration or perform a toxicity assay (e.g., WST-1, MTT) to find the maximum non-toxic dose. 2. Ensure the final DMSO concentration is <0.1%. Include a vehicle-only control. 3. Reduce the incubation time.
Compound Precipitation 1. Poor Solubility: The compound is not fully soluble in the aqueous assay buffer or cell medium at the tested concentration.1. Check the final concentration; it may exceed the solubility limit. 2. Prepare fresh dilutions from the DMSO stock immediately before use. 3. Briefly vortex or sonicate the working solution before adding it to the cells.
High Variability 1. Inconsistent Cell Health/Density: Variations in cell number or metabolic state between wells. 2. Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents. 3. Edge Effects: Wells on the edge of the plate are prone to evaporation.1. Ensure a uniform single-cell suspension when plating. Plate cells consistently and use plates from the same passage number. 2. Use calibrated pipettes and be meticulous with dilutions. 3. Avoid using the outermost wells of the plate for data collection; fill them with sterile buffer instead.

Visualizations

TRPM2_Signaling_Pathway cluster_activation Activation Stimuli cluster_enzyme Enzymatic Activity cluster_channel Channel Gating cluster_response Cellular Response ROS Oxidative Stress (e.g., H₂O₂) PARP PARP Activation ROS->PARP NAD NAD+ NAD->PARP ADPR ADPR Production PARP->ADPR Generates TRPM2 TRPM2 Channel ADPR->TRPM2 Activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx Allows RL3 This compound (RL-3) RL3->TRPM2 Inhibits Cell_Death Cell Death Ca_Influx->Cell_Death Inflammation Inflammation Ca_Influx->Inflammation Insulin_Release Insulin Release Ca_Influx->Insulin_Release

Caption: TRPM2 signaling pathway showing activation by oxidative stress and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 50 mM in DMSO) C Prepare Serial Dilutions (0.1 µM - 100 µM) A->C B Plate TRPM2-expressing cells (e.g., 96-well plate) D Load Cells with Calcium Dye (e.g., Fluo-4) B->D E Pre-incubate cells with compound C->E D->E F Add Agonist (e.g., H₂O₂) & Record Fluorescence E->F G Normalize Fluorescence Data F->G H Plot Dose-Response Curve G->H I Calculate IC₅₀ Value H->I

Caption: Experimental workflow for determining the IC₅₀ of a TRPM2 inhibitor.

References

Technical Support Center: Stability of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-N-(3-hydroxyphenyl)propanamide in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways. The primary routes of degradation are likely hydrolysis of the amide bond and hydrolysis of the chloro group. Other potential pathways include oxidation of the phenol group.[1][2][3] The specific degradation products will depend on the stress conditions applied, such as pH, temperature, and the presence of oxidizing agents.[4][5]

Q2: Which solvents are recommended for preparing stock solutions of this compound for stability studies?

A2: For initial studies, it is advisable to use aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to minimize solvolysis. However, the choice of solvent should ultimately be guided by the intended application and compatibility with analytical methods.[6] It is crucial to assess the stability of the compound in the chosen solvent as part of the experimental design.

Q3: How should I design a forced degradation study for this compound?

A3: A comprehensive forced degradation study should expose this compound to a variety of stress conditions to identify potential degradation products and pathways.[4][5][7] Key conditions to investigate include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.[8]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).[8]

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures.

  • Photostability: Exposing the compound to UV and visible light as per ICH Q1B guidelines.[8]

Q4: What are the critical parameters to monitor during a stability study?

A4: During a stability study, it is essential to monitor several parameters to assess the integrity of this compound. These include:

  • Appearance: Any change in color or precipitation.[1]

  • Assay: The concentration of the parent compound.[1]

  • Degradation Products: The formation and quantification of any new peaks in the chromatogram.[1]

  • pH: Changes in the pH of the solution.[1]

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound.

Issue Possible Cause Troubleshooting Steps
Rapid degradation observed in aqueous solutions. Hydrolysis of the amide or chloro group.Buffer the solution to a neutral or slightly acidic pH. Store solutions at reduced temperatures (e.g., 2-8 °C). Consider using co-solvents to reduce water activity.
Appearance of multiple unknown peaks in the chromatogram. Complex degradation pathways or interaction with excipients.Conduct forced degradation studies under various conditions to identify and characterize major degradation products.[9] Perform compatibility studies with individual excipients.
Poor recovery of the compound from the analytical column. Adsorption of the compound or its degradation products to the stationary phase.Optimize the mobile phase composition, including pH and organic modifier concentration. Evaluate different column chemistries.
Inconsistent results between replicate experiments. Sample preparation errors, instrument variability, or instability during the analytical run.Ensure meticulous sample preparation and handling.[6] Use an internal standard to correct for injection volume variations. Verify the stability of the compound in the autosampler.

Experimental Protocols

Protocol 1: Stability Assessment in Different Solvents

Objective: To evaluate the short-term stability of this compound in various commonly used laboratory solvents.

Methodology:

  • Prepare stock solutions of this compound at a concentration of 1 mg/mL in the following solvents: acetonitrile, methanol, ethanol, dimethyl sulfoxide (DMSO), and a 50:50 (v/v) mixture of acetonitrile and water.[8]

  • Divide each solution into two sets of amber vials. Store one set at room temperature (25 °C) and the other at refrigerated conditions (4 °C).

  • Analyze the samples by a stability-indicating HPLC method at initial (T=0), 24, 48, and 72-hour time points.

  • Monitor for the appearance of degradation products and calculate the percentage of the parent compound remaining.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.[8]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.[8]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[8]

  • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze all stressed samples using a validated stability-indicating HPLC method, comparing them to an unstressed control sample.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C
Solvent% Remaining after 24h% Remaining after 48h% Remaining after 72hMajor Degradation Products
Acetonitrile99.599.198.8DP-1
Methanol98.296.594.8DP-2
DMSO99.899.699.5-
Acetonitrile:Water (50:50)95.390.785.4DP-1, DP-3

DP-1, DP-2, and DP-3 represent hypothetical degradation products.

Table 2: Hypothetical Summary of Forced Degradation Studies
Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 24h15.225.8 min
0.1 M NaOH, RT, 8h25.834.2 min, 7.1 min
3% H2O2, RT, 24h8.516.5 min
Heat (80°C), 48h5.115.8 min
Photostability12.728.3 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output stock_solution Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) stock_solution->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing stability_profile Stability Profile data_processing->stability_profile degradation_pathway Degradation Pathway Identification data_processing->degradation_pathway

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_stress Stress Factors cluster_degradation Potential Degradation Pathways compound This compound pH pH (Acid/Base) temp Temperature light Light oxidant Oxidizing Agent hydrolysis Hydrolysis (Amide/Chloro) pH->hydrolysis temp->hydrolysis photolysis Photolysis light->photolysis oxidation Oxidation (Phenol) oxidant->oxidation

Caption: Factors Influencing Degradation Pathways.

References

Technical Support Center: 3-Chloro-N-(3-hydroxyphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Schotten-Baumann reaction of 3-aminophenol and 3-chloropropionyl chloride.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of 3-chloropropionyl chloride: Presence of excess water in the reaction mixture. 3. Poor quality of reagents: Degradation of 3-aminophenol or 3-chloropropionyl chloride. 4. Incorrect pH: The pH of the reaction mixture is too low, leading to protonation of the amine.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side products). 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Add the 3-chloropropionyl chloride slowly to the reaction mixture to minimize its contact time with the aqueous phase before reacting. 3. Use freshly opened or purified reagents. 3-aminophenol can oxidize and darken over time; use of light-colored, crystalline 3-aminophenol is recommended. 3-chloropropionyl chloride is moisture-sensitive and should be handled accordingly. 4. Ensure a basic pH (around 8-10) is maintained throughout the addition of the acyl chloride by using a sufficient amount of base (e.g., sodium bicarbonate or sodium hydroxide).
Presence of Multiple Spots on TLC (Impure Product) 1. O-acylation side product: The hydroxyl group of 3-aminophenol has reacted with 3-chloropropionyl chloride. 2. Di-acylation side product: Both the amino and hydroxyl groups have reacted. 3. Unreacted 3-aminophenol: Incomplete reaction. 4. Hydrolysis of product: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions during work-up.1. N-acylation is generally favored over O-acylation for aminophenols under Schotten-Baumann conditions.[1] To minimize O-acylation, maintain a moderate pH and temperature. 2. Use a controlled stoichiometry of 3-chloropropionyl chloride (e.g., 1.0-1.1 equivalents). Slow, dropwise addition of the acyl chloride at a low temperature (0-5 °C) can also help to prevent di-acylation. 3. See "Low or No Product Yield" section. 4. Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases.
Product is Colored (Pink, Brown, or Dark) 1. Oxidation of 3-aminophenol: 3-aminophenol and its derivatives are susceptible to air oxidation, which can produce colored impurities. 2. Side reactions at elevated temperatures: Heating the reaction mixture excessively can lead to the formation of colored byproducts.1. Use high-purity, colorless 3-aminophenol. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During work-up and purification, the use of a small amount of a reducing agent like sodium bisulfite may help to decolorize the solution. 2. Maintain a low reaction temperature, especially during the addition of the acyl chloride.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize: The presence of impurities can inhibit crystallization. 2. Co-precipitation of impurities: Impurities may crystallize along with the desired product.1. Ensure the product is sufficiently pure before attempting crystallization. If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, purify by column chromatography before attempting recrystallization again. 2. Choose an appropriate recrystallization solvent or solvent system. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Common solvents for the recrystallization of amides include ethanol, acetone, acetonitrile, and mixtures such as ethanol/water or ethyl acetate/hexane.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

While specific yields for this exact compound are not widely reported in readily available literature, similar Schotten-Baumann reactions for the acylation of aminophenols typically provide moderate to good yields, generally in the range of 60-85%. The actual yield will depend on the reaction scale, purity of reagents, and optimization of the reaction conditions.

Q2: Which functional group of 3-aminophenol is more reactive towards 3-chloropropionyl chloride?

The amino group (-NH2) of 3-aminophenol is a stronger nucleophile than the hydroxyl group (-OH) under neutral or basic conditions.[1][4] Therefore, N-acylation to form the desired amide is the major reaction pathway.

Q3: What are the key side reactions to be aware of?

The primary side reactions include:

  • O-acylation: Reaction of the hydroxyl group to form an ester.

  • Di-acylation: Reaction of both the amino and hydroxyl groups.

  • Hydrolysis of 3-chloropropionyl chloride: The acyl chloride can react with water, especially in the aqueous basic solution, to form 3-chloropropanoic acid.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone. By spotting the starting material (3-aminophenol) and the reaction mixture on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q5: What is the best method for purifying the final product?

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[2] Suitable solvents include ethanol, isopropanol, acetone, or a mixture of solvents such as ethyl acetate/hexane or ethanol/water.[3][5] The choice of solvent should be determined experimentally to achieve good recovery of pure crystals.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Aminophenol

  • 3-Chloropropionyl chloride

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Ethyl acetate (or another suitable organic solvent like dichloromethane)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Dissolution of 3-aminophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 equivalent) in a suitable organic solvent (e.g., ethyl acetate).

  • Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0-3.0 equivalents) or a dilute solution of sodium hydroxide to the flask. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of 3-chloropropionyl chloride: Slowly add 3-chloropropionyl chloride (1.0-1.1 equivalents) dropwise to the stirred biphasic mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Isolation of Crude Product: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent system.

    • Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Aminophenol 3-Aminophenol Schotten-Baumann Schotten-Baumann Reaction (Ethyl Acetate, NaHCO3, 0°C to RT) 3-Aminophenol->Schotten-Baumann 3-Chloropropionyl_Chloride 3-Chloropropionyl Chloride 3-Chloropropionyl_Chloride->Schotten-Baumann Extraction Extraction Schotten-Baumann->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Final_Product Recrystallization->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Reactants 3-Aminophenol + 3-Chloropropionyl Chloride Desired_Product N-Acylation Product (Desired) Reactants->Desired_Product O_Acylation O-Acylation Side Product Reactants->O_Acylation Di_Acylation Di-Acylation Side Product Reactants->Di_Acylation Hydrolysis Hydrolysis of Acyl Chloride 3-Chloropropionyl_Chloride_Alone->Hydrolysis

Caption: Potential side reactions in the synthesis.

Troubleshooting_Logic Low_Yield Low Yield? Check_Reagents Check Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Yes Check_Conditions Verify Reaction Conditions (T, time, pH) Low_Yield->Check_Conditions Yes Impure_Product Impure Product? Monitor_Reaction Monitor with TLC Check_Conditions->Monitor_Reaction Optimize_Workup Optimize Work-up Procedure Monitor_Reaction->Optimize_Workup Optimize_Temp_Addition Control Temperature and Rate of Addition Impure_Product->Optimize_Temp_Addition Yes Adjust_Stoichiometry Adjust Stoichiometry Impure_Product->Adjust_Stoichiometry Yes Purification_Method Optimize Purification (Recrystallization Solvent) Impure_Product->Purification_Method Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is temperature control crucial in this synthesis?

A2: Temperature control is critical to manage the reaction rate and minimize the formation of side products. Exothermic reactions can lead to reduced selectivity and increased impurity profiles. It is generally recommended to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to proceed at room temperature.

Q3: What are the potential side reactions to be aware of?

A3: The primary side reaction of concern is the O-acylation of the hydroxyl group of 3-aminophenol, leading to the formation of an ester byproduct. Another potential side reaction is the di-acylation of 3-aminophenol, where both the amino and hydroxyl groups are acylated. The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation under controlled conditions.[1][2]

Q4: How can I improve the chemoselectivity for N-acylation over O-acylation?

A4: To favor N-acylation, the reaction should be conducted under mild conditions with careful control of temperature and reaction time.[1] Using a suitable base and solvent system is also crucial. A less hindered base can selectively deprotonate the ammonium salt formed after the initial N-acylation without promoting O-acylation.

Q5: What is the role of the base in this reaction?

A5: The base neutralizes the hydrochloric acid (HCl) generated during the reaction. This is essential as HCl can protonate the amino group of 3-aminophenol, rendering it non-nucleophilic and halting the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting materials, product, and any byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive 3-aminophenol due to protonation. 2. Degradation of 3-chloropropionyl chloride. 3. Insufficient reaction time or temperature. 4. Incorrect stoichiometry of reagents.1. Ensure an adequate amount of base is used to neutralize HCl. 2. Use fresh or properly stored 3-chloropropionyl chloride. 3. Monitor the reaction by TLC and adjust time/temperature as needed. 4. Carefully check the molar ratios of the reactants and base.
Presence of O-acylated Byproduct 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Use of a strong, sterically hindered base.1. Maintain a low reaction temperature, especially during the addition of the acyl chloride. 2. Stop the reaction once the starting material is consumed (as per TLC). 3. Consider using a weaker base or a less hindered one.
Formation of Di-acylated Product 1. Excess of 3-chloropropionyl chloride. 2. High reaction temperature.1. Use a stoichiometric amount or a slight excess of 3-aminophenol. 2. Control the reaction temperature to prevent further acylation.
Product is Difficult to Purify 1. Presence of multiple byproducts. 2. Unreacted starting materials remaining.1. Optimize reaction conditions to minimize side reactions. 2. Ensure the reaction goes to completion. 3. Employ column chromatography for purification.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions.1. Use reagents from a reliable source and check their purity. 2. Standardize the experimental protocol, including solvent volumes, addition rates, and stirring speed.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Aminophenol

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenol (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Dissolve 3-Aminophenol and Base in Solvent add Add 3-Chloropropionyl Chloride at 0°C setup->add stir Stir at Room Temperature add->stir quench Quench with Water stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes optimize Optimize and Repeat start->optimize No check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions check_base Verify Base Type and Amount check_conditions->check_base check_base->optimize

Caption: A logical approach to troubleshooting low reaction yields.

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

3-Chloro-N-(3-hydroxyphenyl)propanamide degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-N-(3-hydroxyphenyl)propanamide. The information provided is based on general chemical principles of similar compounds, as specific degradation data for this molecule is limited in published literature.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Question: My solution of this compound is showing signs of degradation (e.g., appearance of new peaks in HPLC, color change). What are the likely causes and how can I prevent this?

Answer:

Unexpected degradation of this compound in solution is likely due to hydrolysis of the amide bond, particularly under non-neutral pH conditions. The presence of the phenolic hydroxyl group and the chloro- leaving group can also contribute to its reactivity.

Potential Degradation Pathways:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis, which can be catalyzed by both acids and bases, yielding 3-chloropropanoic acid and 3-aminophenol.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored degradation products.

  • Dehalogenation: The chloro group may be susceptible to nucleophilic substitution or reductive dehalogenation, especially in the presence of certain reagents or under reductive conditions.

Prevention Strategies:

StrategyDescription
pH Control Maintain the pH of the solution close to neutral (pH 6-8). Use appropriate buffer systems to stabilize the pH.
Temperature Control Store solutions at low temperatures (2-8 °C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.
Inert Atmosphere For long-term storage or when working with sensitive downstream applications, purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Light Protection Store solutions in amber vials or protect them from light to prevent photolytic degradation.
Use of Antioxidants Consider the addition of antioxidants (e.g., ascorbic acid, BHT) to the formulation to prevent oxidative degradation of the phenolic group. Compatibility and potential interference with downstream assays should be evaluated.
Solvent Selection Use high-purity solvents and avoid those that may contain acidic or basic impurities. Aprotic solvents may be preferred over protic solvents for long-term storage if solubility allows.

Logical Troubleshooting Workflow:

start Degradation Observed check_ph Check pH of Solution start->check_ph check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_impurities Analyze for Impurities in Solvents/Reagents start->check_impurities ph_extreme pH is Acidic or Basic? check_ph->ph_extreme storage_improper Improper Storage? check_storage->storage_improper impurities_present Impurities Detected? check_impurities->impurities_present ph_extreme->storage_improper No adjust_ph Adjust pH to Neutral (6-8) Use Buffer ph_extreme->adjust_ph Yes storage_improper->impurities_present No optimize_storage Store at 2-8°C Protect from Light Use Inert Gas storage_improper->optimize_storage Yes purify_solvents Use High-Purity Solvents impurities_present->purify_solvents Yes retest Re-analyze Sample impurities_present->retest No adjust_ph->retest optimize_storage->retest purify_solvents->retest

Caption: Troubleshooting workflow for degradation.
Issue 2: Difficulty in Achieving Reproducible Results in Analytical Assays

Question: I am observing variability in my HPLC-UV analysis of this compound. What could be the reasons?

Answer:

Inconsistent analytical results can stem from the on-column degradation of the analyte or instability of the sample and standards.

Troubleshooting Steps for Analytical Assays:

IssuePotential CauseRecommended Action
Peak Tailing or Splitting Interaction of the phenolic hydroxyl group with the stationary phase; on-column degradation.Use a mobile phase with a pH that ensures the phenolic group is in a single ionic state (e.g., pH 3-4). Consider using a column with end-capping.
Loss of Analyte Response Over Time Degradation of the analyte in the autosampler.Use a cooled autosampler (4 °C). Prepare fresh standards and samples regularly.
Ghost Peaks Carryover from previous injections, especially of degradation products.Implement a robust needle wash protocol in the autosampler. Run blank injections between samples.
Baseline Drift Mobile phase instability or column contamination.Prepare fresh mobile phase daily. Use a guard column to protect the analytical column.

Experimental Workflow for Stability-Indicating HPLC Method Development:

start Method Development Goal: Stability-Indicating HPLC Assay forced_degradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) start->forced_degradation hplc_screening Screen HPLC Conditions (Column, Mobile Phase, Gradient) forced_degradation->hplc_screening method_optimization Optimize Separation of Parent and Degradation Peaks hplc_screening->method_optimization method_validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) method_optimization->method_validation finish Validated Stability-Indicating Method method_validation->finish

Caption: HPLC method development workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should look for?

A1: Based on its structure, the most probable primary degradation products are:

  • 3-Aminophenol and 3-Chloropropanoic acid: Resulting from the hydrolysis of the amide bond.

  • Hydroxylated and/or oxidized derivatives: Arising from the oxidation of the phenolic ring.

  • Dechlorinated analog: 3-Hydroxy-N-(3-hydroxyphenyl)propanamide, from the replacement of the chlorine atom.

Q2: What are the recommended storage conditions for solid this compound?

A2: The solid compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8 °C) for long-term storage.

Q3: Can I use a mass spectrometry (MS) detector for the analysis of this compound and its degradants?

A3: Yes, LC-MS would be a highly suitable technique for the identification and quantification of this compound and its degradation products. Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated for optimal sensitivity. High-resolution mass spectrometry (HRMS) can be used for the accurate mass measurement and elemental composition determination of unknown degradants.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). Handle the compound in a well-ventilated area or a fume hood. Refer to the material safety data sheet (MSDS) for specific handling and toxicity information.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60 °C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples with the mobile phase to a suitable concentration.

    • Analyze by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the separation and quantification of this compound from its potential degradation products.

Instrumentation and Conditions (Example):

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard solution of this compound and the stressed samples from the forced degradation study.

  • Inject the standard and samples and acquire the chromatograms.

  • Evaluate the separation of the parent peak from the degradation product peaks. Adjust the gradient, mobile phase composition, or column chemistry as needed to achieve adequate resolution (Rs > 1.5).

Data Presentation

Table 1: Hypothetical Forced Degradation Results
Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Peaks
0.1 N HCl24 h60 °C15%2
0.1 N NaOH8 h60 °C40%3
3% H₂O₂24 hRT25%4
Thermal48 h80 °C10%1
PhotolyticICH Q1B25 °C5%1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Example HPLC Method Validation Parameters
ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters (flow rate, pH, temperature).

Technical Support Center: 3-Chloro-N-(3-hydroxyphenyl)propanamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-N-(3-hydroxyphenyl)propanamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Q1: My reaction to synthesize this compound is not proceeding or is giving a very low yield. What are the common causes?

A1: Low or no yield in the amidation reaction to form this compound can stem from several factors. Here's a systematic troubleshooting approach:

  • Problem: Inactive Amine: The starting material, 3-aminophenol, may not be sufficiently nucleophilic.

    • Solution: Ensure the 3-aminophenol is a free base and not an ammonium salt. If it is a hydrochloride salt, it must be neutralized with a base like triethylamine or sodium carbonate before the reaction. The lone pair on the nitrogen is essential for attacking the electrophilic carbonyl carbon.

  • Problem: Ineffective Acyl Chloride Formation: The intermediate 3-chloropropionyl chloride may not be forming efficiently from 3-chloropropanoic acid.

    • Solution: Use a fresh bottle of thionyl chloride (SOCl₂) or oxalyl chloride. These reagents are sensitive to moisture. The reaction to form the acyl chloride may require gentle heating. Adding a catalytic amount of N,N-dimethylformamide (DMF) can also facilitate this conversion by forming a Vilsmeier reagent.

  • Problem: Presence of Water: Water in the reaction mixture will quench the highly reactive acyl chloride, converting it back to the carboxylic acid.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Problem: Inadequate Base: An insufficient amount of base (e.g., triethylamine) will result in the formation of HCl as a byproduct of the amidation, which will protonate the starting amine, rendering it unreactive.

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine, to scavenge the HCl produced during the reaction. Often, a slight excess of the base is beneficial.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common side products in this synthesis include:

  • Unreacted Starting Materials: Spots corresponding to 3-aminophenol and 3-chloropropanoic acid.

  • Hydrolyzed Acyl Chloride: 3-chloropropanoic acid formed from the reaction of 3-chloropropionyl chloride with any residual water.

  • Diacylated Product: The hydroxyl group of the product or starting 3-aminophenol can potentially be acylated, although this is less likely under standard conditions.

  • Polymerization Products: Under certain conditions, self-condensation or polymerization of the starting materials or products can occur.

To identify the spots, run co-spots with your starting materials. Proper purification, as detailed in the experimental protocols, is necessary to isolate the desired product.

Q3: My purified product is an oil, but it is expected to be a solid. What should I do?

A3: this compound is reported to be a solid with a melting point of around 134°C. If you obtain an oil, it is likely impure.

  • Troubleshooting Steps:

    • Re-purify: If you used column chromatography, consider recrystallization as an alternative purification method. Amides can sometimes be challenging to purify via chromatography, leading to yield loss.

    • Solvent for Recrystallization: Try dissolving the oily product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, ethanol) and then slowly cooling it to room temperature or below to induce crystallization. Adding a non-polar solvent like hexanes to a solution of the product in a more polar solvent can also promote precipitation.

    • Confirm Identity: Analyze the oily product using ¹H NMR and/or mass spectrometry to confirm if the desired product is present and to identify the impurities.

Q4: How can I best purify this compound?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is a common method for purifying organic compounds. A mixture of hexane and ethyl acetate is often a good starting point for the mobile phase. However, amides can sometimes streak on silica gel. Using a solvent system containing a small amount of a more polar solvent like methanol or adding a small amount of triethylamine to the eluent can sometimes improve the separation.

  • Recrystallization: This can be a very effective method for obtaining highly pure crystalline solids and is often preferred for amides to avoid the potential for decomposition on silica gel. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar N-aryl amides.

Step 1: Formation of 3-Chloropropionyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-chloropropanoic acid (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chloropropionyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve 3-aminophenol (1.0 eq) and triethylamine (1.1 - 1.5 eq) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 3-chloropropionyl chloride from Step 1 in anhydrous DCM and add it dropwise to the 3-aminophenol solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization Data
Property Value
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Off-white solid
Melting Point ~134°C (decomposes)
Storage 2-8°C, sealed in a dry environment

Note: This data is compiled from various chemical suppliers and databases.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Workup & Purification start_materials 3-Chloropropanoic Acid Thionyl Chloride (SOCl₂) cat. DMF in DCM reaction1 Stir at RT, 2-4h start_materials->reaction1 acyl_chloride Crude 3-Chloropropionyl Chloride reaction1->acyl_chloride reaction2 Stir at RT, 4-12h acyl_chloride->reaction2 amine_solution 3-Aminophenol Triethylamine (TEA) in DCM amine_solution->reaction2 crude_product Crude Product reaction2->crude_product workup Aqueous Washes (NH₄Cl, NaHCO₃, Brine) crude_product->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Potential Anti-Inflammatory Signaling Pathway

While the specific biological targets of this compound are not well-documented, compounds with similar structures are investigated for their anti-inflammatory properties, which may involve the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a simplified, representative inflammatory pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) signaling_cascade Signaling Cascade (e.g., MyD88, TRAF6) receptor->signaling_cascade inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor nf_kb_activation NF-κB Activation signaling_cascade->nf_kb_activation transcription Gene Transcription nf_kb_activation->transcription compound This compound (Hypothesized) compound->signaling_cascade Inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines

Caption: Hypothesized anti-inflammatory mechanism of action.

minimizing off-target effects of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific biological targets and off-target profile of 3-Chloro-N-(3-hydroxyphenyl)propanamide is limited. This compound is often documented as a chemical intermediate or a related compound to other active pharmaceutical ingredients.[1][2] The following technical support guide has been developed to provide a general framework for identifying, characterizing, and minimizing potential off-target effects, based on established principles in chemical biology and drug discovery. These strategies are applicable to this compound and other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern in research?

Q2: My experiment with this compound is showing an unexpected or unusually potent phenotype. How can I determine if this is due to an off-target effect?

A2: Unexpected results are a common sign of potential off-target activity. A systematic approach is crucial to investigate this possibility.[5] Key steps include:

  • Confirm On-Target Engagement: Use a secondary, direct binding assay to confirm that the compound is interacting with its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[3]

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the expected and the unexpected phenotypes. A significant difference in the potency (EC50) or efficacy for the unexpected effect may suggest it is mediated by a different molecular target.[5]

  • Use a Structurally Unrelated Control: Employ a different compound known to act on the same primary target but with a distinct chemical structure. If this control compound does not reproduce the unexpected phenotype, it strengthens the hypothesis of an off-target effect for this compound.[3][5]

Q3: What are the key experimental strategies to proactively minimize off-target effects when using a new compound?

A3: Proactive measures can significantly reduce the impact of off-target effects. Consider the following strategies in your experimental design:

  • Use the Lowest Effective Concentration: Titrate the compound to determine the minimal concentration that produces the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.

  • Genetic Validation: Use genetic techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target protein.[3][6] The resulting phenotype should ideally mimic the effect observed with the small molecule inhibitor. If it doesn't, off-target effects are likely.

  • Broad-Panel Screening: In early stages of investigation, screen the compound against a panel of known off-target liabilities, such as kinases, GPCRs, and ion channels.[7][8] This can help identify potential unintended interactions early in the research process.

Q4: How can computational tools help in predicting potential off-target effects for this compound?

A4: In silico, or computational, approaches provide a cost-effective way to predict potential off-target interactions before conducting extensive lab experiments.[8][9] These methods use the chemical structure of a molecule to predict its binding affinity against a large database of protein targets. By comparing the structure of this compound to molecules with known activities, these tools can generate a list of putative off-targets for subsequent experimental validation.[6][8]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Troubleshooting Steps
Inconsistent results between different cell lines. Off-target protein expression may vary significantly between cell lines.[5]1. Perform qPCR or Western blot to quantify the expression levels of the intended target and any suspected off-targets in the cell lines being used.2. Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.[3]
High cytotoxicity observed at concentrations close to the effective dose. The compound may be binding to a critical protein involved in cell survival (e.g., an ion channel or key metabolic enzyme).[5]1. Run a panel of cell viability assays (e.g., MTT, trypan blue exclusion) to accurately determine the cytotoxic concentration (CC50).2. Screen the compound against a known toxicopharmacology or safety panel to identify interactions with proteins linked to cytotoxicity.[7]
Discrepancy between biochemical potency (IC50) and cellular activity (EC50). Poor cell permeability or rapid metabolism of the compound can lead to a lack of cellular effect despite potent activity in a purified system.[3]1. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).2. Evaluate the metabolic stability of the compound in the presence of liver microsomes or in the cell culture medium over time.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intended target protein within intact cells.[3]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Temperature Gradient: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Precipitation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant, which contains the soluble proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting or another protein quantification method. A successful binding event will stabilize the target protein, resulting in more of it remaining in solution at higher temperatures compared to the vehicle control.

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases, which are common off-targets.[3]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the individual recombinant kinases from a commercially available panel, a suitable substrate for each kinase, and ATP.

  • Inhibitor Addition: Add the diluted compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of substrate phosphorylation (e.g., using luminescence or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinase that shows significant inhibition. The results will reveal the selectivity profile of the compound.

Visualizations

Off_Target_Investigation_Workflow Workflow for Investigating Off-Target Effects A Unexpected Phenotype Observed B Perform Dose-Response Analysis for Phenotype A->B C Confirm On-Target Engagement (e.g., CETSA) B->C D Potency for Phenotype >> Potency for Target? C->D E High Likelihood of Off-Target Effect D->E Yes F Validate with Genetic Knockdown (CRISPR/RNAi) D->F No J Identify Off-Target(s) (e.g., Profiling, Proteomics) E->J G Phenotype Mimicked? F->G H Phenotype is Likely On-Target G->H Yes I Validate with Structurally Unrelated Inhibitor G->I No I->G

Caption: A logical workflow for diagnosing potential off-target effects.

On_vs_Off_Target Conceptual Model: On-Target vs. Off-Target Effects cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound This compound Target Intended Target (e.g., Kinase A) Compound->Target High Affinity Off_Target Unintended Target (e.g., Receptor B) Compound->Off_Target Lower Affinity On_Effect Desired Biological Effect (Phenotype A) Target->On_Effect Signaling Cascade Off_Effect Undesired Side Effect (Phenotype B) Off_Target->Off_Effect Signaling Cascade

Caption: On-target versus off-target signaling pathways for a small molecule.

References

Technical Support Center: 3-Chloro-N-(3-hydroxyphenyl)propanamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-N-(3-hydroxyphenyl)propanamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Compound Properties

Below is a summary of the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 50297-40-0[1][2][3][4]
Molecular Formula C9H10ClNO2[2][3]
Molecular Weight 199.63 g/mol [2][3][4]
Melting Point 134°C (decomposes)[1][2]
Boiling Point 429.2 ± 30.0 °C (Predicted)[2][5]
Appearance Off-white solid[5]
Purity Typically ≥95%[3][5]
IUPAC Name This compound[3][4][6]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound for in vitro assays?

For most cell-based assays, it is recommended to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted to the final working concentration in your aqueous assay buffer or cell culture medium. To avoid solvent-induced artifacts, the final concentration of the organic solvent in the assay should be kept low, typically below 0.5%.

2. Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions can be pH-dependent. It is advisable to prepare fresh dilutions from your stock solution for each experiment. For long-term storage, it is best to store the compound as a solid at the recommended temperature or as a stock solution in an anhydrous organic solvent at -20°C or -80°C.

3. What are the known or potential mechanisms of action for this compound?

This compound is used as an intermediate in the synthesis of pharmaceutical compounds, including CNS-active agents and anti-inflammatory derivatives.[5] Its mechanism of action is not well-defined in publicly available literature. However, given its use in developing anti-inflammatory agents, it may potentially modulate inflammatory signaling pathways. Researchers may consider investigating its effects on pathways such as NF-κB or MAPK signaling.

4. Can this compound be used in animal studies?

While it is primarily used as a synthesis intermediate, its potential biological activity means it could be investigated in in vivo models.[5] However, comprehensive pharmacokinetic and toxicology data may not be readily available. It is crucial to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for your specific animal model and administration route.

Troubleshooting Guides

Cell-Based Assay Troubleshooting
IssuePotential CauseSuggested Solution
High background signal or autofluorescence Compound precipitation in the assay medium.Decrease the final concentration of the compound. Ensure the solvent concentration is not causing precipitation when diluted in the aqueous medium.
Intrinsic fluorescent properties of the compound.Run a control with the compound in the absence of cells or reagents to quantify its intrinsic fluorescence and subtract this from the experimental values.
Unexpected cytotoxicity The compound may have off-target effects at the tested concentrations.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
Solvent toxicity.Ensure the final solvent concentration is below the tolerance level for your cells (typically <0.5% for DMSO). Run a vehicle control with the same solvent concentration.
Inconsistent or non-reproducible results Compound degradation.Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell passage number and confluency.Use cells within a consistent passage number range and ensure a consistent cell seeding density and conluency at the time of treatment.
Analytical Assay (HPLC) Troubleshooting
IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost peaks Carryover from previous injections.Implement a robust needle wash protocol and inject a blank solvent run between samples.
Baseline drift Column temperature fluctuation.Use a column oven to maintain a stable temperature.
Mobile phase not properly mixed or degassed.Ensure the mobile phase is thoroughly mixed and degassed before use.
Variable retention times Fluctuation in mobile phase composition or flow rate.Check the pump for leaks and ensure the solvent lines are properly primed. Premix the mobile phase if using an isocratic method.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay (TNF-α Secretion)

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on lipopolysaccharide (LPS)-induced TNF-α secretion in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

  • DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Pre-treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for TNF-α analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the compound in the mobile phase. If necessary, perform a sample clean-up using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified hypothetical mechanism of action where this compound could potentially inhibit the NF-κB inflammatory pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB Degradation of IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates TNFa TNF-α Gene Transcription Compound This compound Compound->IKK Inhibits? NFkB_in_nuc NF-κB DNA DNA NFkB_in_nuc->DNA Binds to promoter TNFa_gene TNF-α Gene TNFa_gene->TNFa Leads to

Caption: Hypothetical inhibition of the NF-κB pathway.

Experimental Workflows

G cluster_protocol1 Protocol 1: TNF-α Secretion Assay cluster_protocol2 Protocol 2: HPLC Quantification A1 Seed RAW 264.7 cells A2 Pre-treat with compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate for 24h A3->A4 A5 Collect supernatant A4->A5 A6 Perform TNF-α ELISA A5->A6 B1 Prepare standards & samples B2 Inject into HPLC system B1->B2 B3 Generate calibration curve B2->B3 B4 Quantify compound B3->B4

Caption: Workflow for in vitro and analytical assays.

References

dealing with batch-to-batch variability of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting batch-to-batch variability of 3-Chloro-N-(3-hydroxyphenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 50297-40-0) is a chemical intermediate used in organic synthesis.[1][2] It is particularly important in the development of pharmaceutical compounds, serving as a key building block for bioactive molecules. Its bifunctional nature, containing both an amide and a hydroxyl group, allows for various chemical modifications.[1] It is commonly used in research for designing Central Nervous System (CNS)-active agents, such as the atypical antipsychotic aripiprazole, and anti-inflammatory derivatives.[1][2][3]

Q2: What are the typical purity specifications for this compound?

Commercial grades of this compound are often available with a purity of 95% or higher.[4] For use in sensitive downstream applications, particularly in pharmaceutical synthesis, a higher purity may be required. It is crucial to review the supplier's certificate of analysis for detailed purity information and the presence of any specified impurities.

Q3: How should this compound be stored?

To ensure stability and minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C.[5] It should be protected from moisture and light.

Q4: What are the potential impurities that could lead to batch-to-batch variability?

Batch-to-batch variability can be attributed to several potential impurities arising from the synthesis and storage of this compound. The synthesis typically involves the reaction of 3-aminophenol with 3-chloropropionyl chloride.[6]

Potential Impurities:

  • Unreacted Starting Materials: Residual 3-aminophenol and 3-chloropropionyl chloride.

  • Side-Reaction Products:

    • O-acylation product: Reaction at the hydroxyl group of 3-aminophenol instead of the amino group.

    • Di-acylated product: Acylation at both the amino and hydroxyl groups.

  • Degradation Products: Hydrolysis of the amide bond or the chloroalkyl group can occur, especially in the presence of moisture or inappropriate pH conditions.

  • Residual Solvents: Solvents used during synthesis and purification.

Q5: How can I assess the purity and identity of a new batch?

It is highly recommended to perform in-house quality control on each new batch. The following analytical techniques are crucial for this purpose:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify structural isomers or other impurities.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments due to batch-to-batch variability of this compound.

Problem 1: Inconsistent Yields or Reaction Failures in Downstream Synthesis

  • Question: I am using a new batch of this compound in my synthesis of a downstream target (e.g., an aripiprazole precursor), and I am observing significantly lower yields or complete reaction failure compared to previous batches. What could be the cause?

  • Answer: This issue is often linked to a lower purity of the new batch or the presence of reactive impurities.

    • Troubleshooting Steps:

      • Verify Purity: Re-evaluate the purity of the new batch using HPLC. Compare the chromatogram with that of a previously successful batch. Look for a lower peak area of the main compound and the presence of new or larger impurity peaks.

      • Identify Impurities: Use LC-MS to identify the molecular weights of the major impurities. This can help in deducing their structures (e.g., unreacted starting materials, side-products).

      • Check for Stoichiometry Issues: If the new batch has a lower effective concentration of the desired compound, you may need to adjust the stoichiometry of your reaction.

      • Consider Impurity Interference: Certain impurities, such as unreacted 3-aminophenol, could compete in the downstream reaction, leading to unwanted byproducts and lower yields of the desired product.

Problem 2: Appearance of Unexpected Byproducts in Subsequent Reactions

  • Question: My recent synthesis using a new lot of this compound has resulted in the formation of unexpected byproducts that were not observed before. How can I troubleshoot this?

  • Answer: The formation of new byproducts is a strong indicator of the presence of novel impurities in the starting material.

    • Troubleshooting Steps:

      • Characterize Byproducts: Isolate the main byproduct using techniques like preparative HPLC or column chromatography. Characterize its structure using NMR and MS.

      • Trace the Source: Based on the structure of the byproduct, try to deduce the reactive impurity in your batch of this compound. For example, if the byproduct suggests a reaction with a free hydroxyl group where one was not expected, it could indicate the presence of the O-acylation isomer.

      • Review Supplier's Certificate of Analysis: Contact the supplier for a more detailed analysis of the specific batch or for information on any changes in their manufacturing process.

      • Purify the Starting Material: If the impurity level is unacceptable, consider purifying the batch of this compound in-house using recrystallization or column chromatography.

Problem 3: Inconsistent Biological Activity of the Final Compound

  • Question: The final compound synthesized from a new batch of this compound shows different biological activity in our assays. What could be the reason?

  • Answer: Even trace amounts of certain impurities can significantly impact the biological activity of the final compound, either by direct interaction with the biological target or by interfering with the assay itself.

    • Troubleshooting Steps:

      • Impurity Profiling of the Final Compound: Perform a thorough analysis of the final compound from the problematic synthesis using HPLC and LC-MS to detect any new or elevated levels of impurities.

      • Evaluate Impurity Activity: If possible, synthesize or isolate the identified impurities and test their biological activity in your assay to see if they are contributing to the observed effect.

      • Re-qualify the Intermediate: Before proceeding with large-scale synthesis, establish a strict quality control protocol for incoming batches of this compound, including specifications for purity and acceptable levels of specific impurities.

Quantitative Data Summary

ParameterTypical SpecificationRecommended In-house QC LimitAnalytical Method
Purity ≥ 95%≥ 98% for sensitive applicationsHPLC
Identity Conforms to structureConforms to reference spectraNMR, MS, IR
Individual Unspecified Impurity Varies by supplier≤ 0.1%HPLC
Total Impurities Varies by supplier≤ 1.0%HPLC
Residual Solvents Varies by supplierAs per ICH guidelinesGC-HS
Water Content Varies by supplier≤ 0.5%Karl Fischer Titration

Experimental Protocols

1. HPLC Method for Purity Assessment and Impurity Profiling

  • Objective: To determine the purity of this compound and to detect and quantify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 1 mg/mL.

2. LC-MS Method for Impurity Identification

  • Objective: To determine the molecular weights of the main compound and any impurities to aid in their identification.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • HPLC Conditions: Use the same HPLC method as described above.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50 - 1000 m/z

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 100 V

  • Data Analysis: Analyze the mass spectra of the peaks observed in the chromatogram to determine their molecular weights.

3. ¹H-NMR for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound and identify any structural isomers or major impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire a ¹H-NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the compound.

Visualizations

troubleshooting_workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_analysis Data Analysis & Decision cluster_action Corrective Actions issue Inconsistent Experimental Results (e.g., low yield, new byproducts) qc Perform In-house QC on New Batch issue->qc hplc Purity Check (HPLC) qc->hplc lcms Impurity ID (LC-MS) qc->lcms nmr Structural Confirmation (NMR) qc->nmr compare Compare Data with Previous 'Good' Batch hplc->compare lcms->compare nmr->compare decision Purity & Impurity Profile Acceptable? compare->decision proceed Proceed with Experiment (Adjust Stoichiometry if needed) decision->proceed Yes purify Purify the Batch (Recrystallization/Chromatography) decision->purify No contact Contact Supplier for Replacement/Analysis decision->contact No purify->proceed synthesis_impurities cluster_reactants Starting Materials cluster_products Reaction Products r1 3-Aminophenol main_product This compound (Desired Product) r1->main_product Desired Reaction (N-acylation) impurity1 O-acylation Product r1->impurity1 Side Reaction impurity2 Di-acylated Product r1->impurity2 Side Reaction impurity3 Unreacted Starting Materials r1->impurity3 Incomplete Reaction r2 3-Chloropropionyl Chloride r2->main_product Desired Reaction (N-acylation) r2->impurity1 Side Reaction r2->impurity2 Side Reaction r2->impurity3 Incomplete Reaction aripiprazole_pathway cluster_intermediate Intermediate Quality cluster_drug Final Drug Product cluster_receptors Receptor Interaction cluster_effect Signaling & Therapeutic Effect intermediate This compound (Batch Variability) aripiprazole Aripiprazole intermediate->aripiprazole Impacts Purity & Yield d2 Dopamine D2 Receptor aripiprazole->d2 Partial Agonist ht1a Serotonin 5-HT1A Receptor aripiprazole->ht1a Partial Agonist ht2a Serotonin 5-HT2A Receptor aripiprazole->ht2a Antagonist dopamine_signal Modulation of Dopaminergic Signaling d2->dopamine_signal serotonin_signal Modulation of Serotonergic Signaling ht1a->serotonin_signal ht2a->serotonin_signal therapeutic_effect Antipsychotic Effect dopamine_signal->therapeutic_effect serotonin_signal->therapeutic_effect

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-N-(3-hydroxyphenyl)propanamide's Potential Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological effects of 3-Chloro-N-(3-hydroxyphenyl)propanamide. As this compound is primarily documented as a chemical intermediate, this guide explores its potential activities based on its reported use in the synthesis of anti-inflammatory and central nervous system (CNS) active agents. For comparative purposes, we will examine its potential anti-inflammatory profile alongside the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. Furthermore, given its role as a precursor, we will compare its implied CNS activity with that of Aripiprazole, an atypical antipsychotic for which it serves as a synthetic intermediate.

Part 1: Potential Anti-Inflammatory Effects

While direct experimental data on the anti-inflammatory properties of this compound is limited, its structural analog, 3-chloro-N-(4-hydroxyphenyl)propanamide, has been reported to inhibit inflammatory enzymes. This suggests that the target compound may possess similar activities. The primary mechanism of many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Comparative Quantitative Data: Anti-Inflammatory Activity

The following table compares the inhibitory potency of a structural analog of our target compound with the widely used NSAID, Ibuprofen. The data for Ibuprofen is derived from human whole blood assays, a standard in vitro method for assessing COX inhibition.

CompoundTarget(s)IC₅₀ (µM)Selectivity
3-chloro-N-(4-hydroxyphenyl)propanamide (analog)Inflammatory Enzymes5 - 50Not Determined
IbuprofenCOX-112Preferential COX-1
COX-280

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

The diagram below illustrates the arachidonic acid pathway and the role of COX enzymes in producing prostaglandins. NSAIDs like Ibuprofen exert their effect by blocking these enzymes.

Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A₂ COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane A₂ (Platelet Aggregation) PGH2->Thromboxane Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Arachidonic Acid Pathway and NSAID Inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol outlines a common method for determining the IC₅₀ values of a test compound against COX-1 and COX-2.

Objective: To measure the concentration of a compound required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy volunteers.

  • Test compound (e.g., this compound) and reference compound (e.g., Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂).

Workflow:

G cluster_0 COX-1 Assay cluster_1 COX-2 Assay Blood1 Heparinized Blood Incubate1 Incubate with Test Compound (1h, 37°C) Blood1->Incubate1 Clot Allow to Clot (1h, 37°C) Incubate1->Clot Centrifuge1 Centrifuge to Collect Serum Clot->Centrifuge1 MeasureTXB2 Measure TXB₂ (COX-1 product) via EIA Centrifuge1->MeasureTXB2 Blood2 Heparinized Blood Incubate2 Incubate with Test Compound and LPS (24h, 37°C) Blood2->Incubate2 Centrifuge2 Centrifuge to Collect Plasma Incubate2->Centrifuge2 MeasurePGE2 Measure PGE₂ (COX-2 product) via EIA Centrifuge2->MeasurePGE2

Workflow for COX-1 and COX-2 Inhibition Assays.

Procedure:

  • COX-1 Activity:

    • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

    • Blood is allowed to clot for 1 hour at 37°C.

    • Samples are centrifuged, and the serum is collected.

    • The concentration of TXB₂, the stable metabolite of the COX-1 product thromboxane A₂, is measured by EIA.

  • COX-2 Activity:

    • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle in the presence of LPS (to induce COX-2 expression) for 24 hours at 37°C.

    • Samples are centrifuged, and the plasma is collected.

    • The concentration of PGE₂, a major product of COX-2 activity, is measured by EIA.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Potential Central Nervous System Effects

This compound is documented as a key intermediate in the synthesis of Aripiprazole, an atypical antipsychotic. This suggests that derivatives of the target compound could interact with CNS receptors, particularly dopamine and serotonin receptors, which are the primary targets of Aripiprazole.

Comparative Quantitative Data: CNS Receptor Binding Affinity

The following table compares the binding affinity of Aripiprazole to its primary target, the dopamine D2 receptor. While no direct data exists for this compound, this highlights the potent CNS activity of a molecule synthesized from it.

CompoundPrimary Target(s)Binding Affinity (Kᵢ, nM)
AripiprazoleDopamine D₂ Receptor0.34
Serotonin 5-HT₁ₐ Receptor1.65
Serotonin 5-HT₂ₐ Receptor8.7

Note: Kᵢ (Inhibition constant) is an indication of the binding affinity of a compound to a receptor. A smaller Kᵢ value indicates a higher binding affinity.

Signaling Pathway: Aripiprazole's Mechanism of Action

Aripiprazole exhibits a unique mechanism of action as a partial agonist at dopamine D2 receptors and serotonin 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" activity modulates neurotransmitter levels, in contrast to full antagonists which completely block the receptor.

Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Serotonin Serotonin HT1A Serotonin 5-HT₁ₐ Receptor Serotonin->HT1A HT2A Serotonin 5-HT₂ₐ Receptor Serotonin->HT2A Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist Response_D2 Modulated Dopaminergic Signal D2R->Response_D2 Response_HT1A Modulated Serotonergic Signal HT1A->Response_HT1A Response_HT2A Blocked Serotonergic Signal HT2A->Response_HT2A

Aripiprazole's Multi-Receptor Mechanism.
Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.

Objective: To measure the ability of a test compound to displace a known radioligand from the dopamine D₂ receptor, and to calculate its binding affinity (Kᵢ).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor.

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compound (e.g., Aripiprazole).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

Start Prepare Assay Plate AddMembranes Add D₂ Receptor Membranes Start->AddMembranes AddRadioligand Add Radioligand AddMembranes->AddRadioligand AddCompound Add Test Compound (Varying Concentrations) AddRadioligand->AddCompound Incubate Incubate to Reach Equilibrium AddCompound->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity via Scintillation Counting Wash->Count Analyze Calculate Kᵢ from IC₅₀ using Cheng-Prusoff Equation Count->Analyze

Workflow for a Dopamine D₂ Receptor Binding Assay.

Procedure:

  • Assay Setup: In a 96-well plate, combine the D₂ receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D₂ antagonist).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log of the compound concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities of this compound discussed are based on its known chemical utility and data from a structural analog. Further direct experimental validation is required to confirm these potential effects.

Comparative Analysis of 3-Chloro-N-(3-hydroxyphenyl)propanamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-Chloro-N-(3-hydroxyphenyl)propanamide and its analogs, focusing on their potential as anti-inflammatory and central nervous system (CNS) active agents. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction

This compound is a chemical intermediate known for its utility in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and CNS activities.[1] The core structure, featuring a propanamide linker connecting a substituted phenyl ring and a reactive chloro group, offers a versatile scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationships (SAR) of this compound and its analogs is crucial for optimizing efficacy, selectivity, and pharmacokinetic properties. This guide presents a comparative analysis based on available scientific literature to aid in the rational design of new derivatives.

Chemical Properties and Synthesis

This compound has a molecular weight of 199.63 g/mol and a molecular formula of C9H10ClNO2.[2][3] It is typically an off-white solid.[1] The synthesis of N-aryl propanamides and related benzamides can be achieved through various synthetic routes, often involving the acylation of a substituted aniline with a corresponding propanoyl chloride or the coupling of a carboxylic acid and an amine using a suitable coupling agent.

Comparative Biological Activity

While direct comparative studies of this compound and a systematic series of its analogs are not extensively available in the public domain, analysis of various substituted N-phenylpropanamides and benzamides allows for an insightful structure-activity relationship discussion. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the propanamide linker.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of N-aryl amide derivatives. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4][5] Additionally, the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes, is another important target for anti-inflammatory agents.[6]

Recent research has focused on developing dual COX/LOX inhibitors to achieve broader anti-inflammatory effects with potentially fewer side effects.[6] The anti-inflammatory activity of N-aryl amides is often attributed to their ability to modulate these pathways. Furthermore, the transcription factor NF-κB plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, and its inhibition is a key target for anti-inflammatory drug discovery.[7] Benzamides and nicotinamides have been shown to inhibit NF-κB activation, leading to a reduction in the production of inflammatory cytokines like TNF-α.[7]

Table 1: Comparative Anti-inflammatory Activity of Selected N-Aryl Amide Analogs

Compound/AnalogTarget/AssayActivity (IC50/ED50/% Inhibition)Reference
2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide (1a)Carrageenan-induced paw edema26.81% inhibition[8]
2-((4-ethylphenoxy)methyl)-N-(4-chlorophenylcarbamothioyl)benzamide (1e)Carrageenan-induced paw edemaHigh inhibition[8]
2-((4-ethylphenoxy)methyl)-N-(4-methoxyphenylcarbamothioyl)benzamide (1h)Carrageenan-induced paw edema61.45% inhibition[8]
Parsalmide (5-amino-N-butyl-2-(2-propynyloxy)benzamide)COX-1/COX-2 InhibitionActive in vivo[9]
3-benzyl-5-phenyl-3H-imidazo[4,5-c][8][10]naphthyridin-4(5H)-one (22)Carrageenan-induced paw edemaED40 = 5.3 mg/kg[11]
N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl)-nicotinamideCarrageenan-induced paw edemaSignificant activity[12]

Note: This table is a compilation from different studies and direct comparison should be made with caution.

Central Nervous System (CNS) Activity

The N-aryl propanamide scaffold is also a promising starting point for the development of CNS-active agents. Various derivatives have been investigated for their potential as anticonvulsants, antidepressants, and neuroprotective agents. The specific CNS activity is highly dependent on the overall physicochemical properties of the molecule, which govern its ability to cross the blood-brain barrier, and its affinity for specific CNS targets.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with specific signaling pathways. Based on their potential anti-inflammatory and CNS activities, the following pathways are of particular interest.

Inflammatory Signaling Pathways

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the anti-inflammatory activity of compounds like this compound and its analogs.

In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The conversion of a substrate (e.g., arachidonic acid) to prostaglandin is quantified.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The amount of prostaglandin E2 (PGE2) produced is measured using an Enzyme Immunoassay (EIA) kit.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.

  • Methodology:

    • A crude preparation of 5-LOX from a suitable source (e.g., rat peritoneal neutrophils) is used.

    • The enzyme is pre-incubated with the test compound.

    • The reaction is started by adding arachidonic acid.

    • The formation of leukotriene B4 (LTB4) is measured by EIA or HPLC.

    • IC50 values are determined.

3. NF-κB Activation Assay:

  • Principle: This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, often in response to an inflammatory stimulus like lipopolysaccharide (LPS).

  • Methodology:

    • A suitable cell line (e.g., RAW 264.7 macrophages) is pre-treated with the test compound.

    • The cells are then stimulated with LPS.

    • Nuclear extracts are prepared, and the DNA-binding activity of NF-κB is assessed using an Electrophoretic Mobility Shift Assay (EMSA) or a reporter gene assay (e.g., luciferase).

    • Alternatively, the phosphorylation and degradation of IκBα can be measured by Western blotting.

Experimental_Workflow_Anti_Inflammatory cluster_invitro In Vitro Assays Compound_Synthesis Compound Synthesis & Characterization COX_Assay COX-1/COX-2 Inhibition Assay Compound_Synthesis->COX_Assay LOX_Assay 5-LOX Inhibition Assay Compound_Synthesis->LOX_Assay NFkB_Assay NF-κB Activation Assay Compound_Synthesis->NFkB_Assay Data_Analysis IC50 Determination & SAR Analysis COX_Assay->Data_Analysis LOX_Assay->Data_Analysis NFkB_Assay->Data_Analysis

Conclusion

This compound and its analogs represent a promising class of compounds with potential for development as anti-inflammatory and CNS-active agents. The available data suggest that modifications to the N-phenyl ring and the linker can significantly impact biological activity. Future research should focus on systematic SAR studies to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this versatile chemical scaffold.

References

The Strategic Role of 3-Chloro-N-(3-hydroxyphenyl)propanamide in Aripiprazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of bringing new therapies to market. Aripiprazole, an atypical antipsychotic, is a widely used medication for which various synthetic routes have been developed. A key intermediate in some of these pathways is 3-Chloro-N-(3-hydroxyphenyl)propanamide. This guide provides a comparative analysis of its utility in aripiprazole synthesis, alongside alternative synthetic strategies, supported by available data and detailed experimental protocols.

Introduction to this compound

This compound is a chemical compound primarily utilized as a building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a reactive chloro group and a functionalized phenyl ring, makes it a versatile intermediate for creating the quinolinone core of aripiprazole. While it is also noted for its potential in the design of other central nervous system (CNS)-active and anti-inflammatory agents, its most prominent and well-documented application remains in the manufacturing of aripiprazole.[1]

Comparison of Synthetic Intermediates for Aripiprazole

The synthesis of aripiprazole can be approached through several pathways, each employing different key intermediates. The selection of a particular route often depends on factors such as overall yield, purity of the final product, cost-effectiveness, and scalability. Here, we compare the synthetic route involving this compound with a common alternative pathway.

Table 1: Comparison of Key Intermediates in Aripiprazole Synthesis

FeatureRoute A: Via this compoundRoute B: Via 7-hydroxy-3,4-dihydroquinolinone
Key Intermediate This compound7-hydroxy-3,4-dihydroquinolinone
Precursors 3-aminophenol and 3-chloropropionyl chlorideVarious starting materials leading to the quinolinone core
Subsequent Step Intramolecular Friedel-Crafts alkylation to form the dihydroquinolinone ringAlkylation with a dihaloalkane (e.g., 1,4-dibromobutane)
Reported Overall Yield Variable, dependent on specific reaction conditionsGenerally high, with optimized processes reporting yields of 85-90%.[3]
Purity Can be high, but may require significant purificationHigh purity achievable, often exceeding 99%.[4]
Advantages Potentially shorter route to the core structureWell-established and optimized for large-scale production
Disadvantages Potential for side reactions during cyclizationRequires handling of hazardous dihaloalkanes

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one from this compound (Illustrative)

This protocol describes a plausible synthetic step based on established chemical principles for the cyclization of the intermediate to form the core of aripiprazole.

Materials:

  • This compound

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Inert solvent (e.g., nitrobenzene or dichlorobenzene)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve this compound in the chosen inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add aluminum chloride in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water, and then with a dilute sodium hydroxide solution.

  • Wash again with water until the aqueous layer is neutral.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 7-hydroxy-3,4-dihydroquinolin-2(1H)-one by recrystallization or column chromatography.

Protocol 2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Alternative Route)

This protocol outlines a key step in a widely used alternative synthesis of aripiprazole.[2]

Materials:

  • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent (e.g., N,N-dimethylformamide (DMF) or acetone)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in the chosen solvent, add potassium carbonate and 1,4-dibromobutane.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic routes, the following diagrams illustrate the key transformations.

G cluster_0 Route A: Via this compound A1 3-aminophenol A3 This compound A1->A3 A2 3-chloropropionyl chloride A2->A3 A4 7-hydroxy-3,4-dihydroquinolin-2(1H)-one A3->A4 Intramolecular Friedel-Crafts A5 Aripiprazole A4->A5 Further Steps

Caption: Synthetic pathway to aripiprazole via this compound.

G cluster_1 Route B: Via 7-hydroxy-3,4-dihydroquinolinone B1 Starting Materials B2 7-hydroxy-3,4-dihydroquinolin-2(1H)-one B1->B2 B4 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one B2->B4 B3 1,4-dibromobutane B3->B4 Alkylation B6 Aripiprazole B4->B6 B5 1-(2,3-dichlorophenyl)piperazine B5->B6 Coupling

Caption: Alternative synthetic pathway to aripiprazole.

Conclusion

While this compound is a viable intermediate for the synthesis of aripiprazole, its practical application in large-scale manufacturing may be less common than alternative routes starting from pre-formed 7-hydroxy-3,4-dihydroquinolinone. The choice of synthetic strategy will ultimately depend on a comprehensive evaluation of reaction efficiency, cost of starting materials, ease of purification, and scalability. The information and protocols provided in this guide offer a foundation for researchers to make informed decisions when designing and optimizing the synthesis of aripiprazole and related compounds.

References

Establishing Positive and Negative Controls for 3-Chloro-N-(3-hydroxyphenyl)propanamide in MEK/ERK Pathway Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for establishing appropriate positive and negative controls when evaluating the biological activity of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a compound with potential inhibitory effects on cellular signaling pathways. Given its chemical structure, a plausible hypothesis is its interaction with kinase signaling cascades, such as the MEK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival.

Hypothetical Mechanism of Action: MEK Inhibition

For the purpose of this guide, we will hypothesize that this compound (referred to as "Test Compound") acts as an inhibitor of MEK1/2, a dual-specificity protein kinase. Inhibition of MEK1/2 prevents the phosphorylation and subsequent activation of its downstream targets, ERK1/2 (also known as p44/42 MAPK). The effectiveness of this inhibition can be quantified by measuring the levels of phosphorylated ERK (p-ERK).

MEK_ERK_Pathway cluster_0 Upstream Signals (e.g., Growth Factors) cluster_1 Signaling Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Proliferation, Survival Transcription->Response Test_Compound Test Compound (this compound) Test_Compound->MEK Positive_Control Positive Control (e.g., U0126) Positive_Control->MEK

Caption: Hypothetical inhibition of the MEK/ERK signaling pathway.

Recommended Controls

To validate the results of experiments testing the inhibitory potential of this compound, the inclusion of both positive and negative controls is essential.

  • Positive Control: A well-characterized, potent, and selective inhibitor of the MEK/ERK pathway. A suitable choice is U0126 , a non-competitive inhibitor of MEK1 and MEK2. It serves as a benchmark for the maximum expected inhibitory effect in the assay.

  • Negative Control: The vehicle in which the test compound and positive control are dissolved. Typically, this is Dimethyl sulfoxide (DMSO) . The vehicle control ensures that the observed effects are due to the compound itself and not the solvent. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should be at a non-toxic level (e.g., <0.1%).

Experimental Protocol: Western Blot for p-ERK Levels

This protocol describes a method to assess the inhibitory activity of the test compound by measuring the phosphorylation of ERK in a human cancer cell line (e.g., HeLa or A549) that has a constitutively active MEK/ERK pathway.

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (Test Compound)

  • U0126 (Positive Control)

  • DMSO (Vehicle/Negative Control)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2, Rabbit anti-GAPDH (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours if growth factor stimulation is required.

    • Treat the cells with varying concentrations of the Test Compound, a fixed concentration of U0126 (e.g., 10 µM), or an equivalent volume of DMSO for the desired time period (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-ERK, anti-total-ERK, and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total-ERK signal for each sample. Further normalize to the loading control (GAPDH) if necessary.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot a dose-response curve and determine the IC50 value for the Test Compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A1 Seed Cells A2 Treat with Compounds (Test, Positive, Negative) A1->A2 B1 Wash with PBS A2->B1 B2 Cell Lysis B1->B2 B3 Quantify Protein (BCA) B2->B3 C1 SDS-PAGE B3->C1 C2 Protein Transfer (PVDF) C1->C2 C3 Blocking C2->C3 C4 Primary Antibody Incubation (p-ERK, t-ERK, GAPDH) C3->C4 C5 Secondary Antibody Incubation C4->C5 C6 ECL Detection C5->C6 D1 Image Acquisition C6->D1 D2 Densitometry Analysis D1->D2 D3 Normalization & IC50 Calculation D2->D3

Caption: Experimental workflow for Western blot analysis.

Data Presentation and Comparison

The inhibitory effects of this compound and the positive control can be summarized in a dose-response table. The data presented below is hypothetical but represents a realistic outcome for a moderately potent inhibitor.

CompoundConcentration (µM)% Inhibition of p-ERK (Mean ± SD)
Negative Control (DMSO) 0.1%0 ± 5
Positive Control (U0126) 1095 ± 4
This compound 0.112 ± 6
148 ± 8
575 ± 7
1088 ± 5
2592 ± 6

From this data, an IC50 value can be calculated for the test compound.

CompoundCalculated IC50 (µM)
This compound 1.2
Positive Control (U0126) ~0.1 (literature value)

This guide outlines a systematic approach to establishing positive and negative controls for evaluating the efficacy of a novel compound, this compound, as a potential MEK/ERK pathway inhibitor. The use of a well-characterized inhibitor like U0126 as a positive control and the vehicle (DMSO) as a negative control is crucial for the validation and interpretation of the experimental results. The provided Western blot protocol and data presentation format offer a robust framework for assessing the compound's potency and mechanism of action.

A Comparative Analysis of 3-Chloro-N-(3-hydroxyphenyl)propanamide (CHPA) Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic and apoptotic activity of the novel compound 3-Chloro-N-(3-hydroxyphenyl)propanamide (CHPA) against various human cancer cell lines. For benchmarking, data for the established chemotherapeutic agent Cisplatin is included. This document is intended for researchers, scientists, and professionals in the field of drug discovery and oncology.

While the compound this compound is listed in chemical databases, its biological activity has not been extensively characterized in publicly available literature.[1][2][3][4][5] The data presented herein is based on a hypothetical model to illustrate its potential as a selective anti-cancer agent.

Overview of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) of CHPA was determined against three cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma)—and a non-cancerous human cell line, HEK293 (embryonic kidney), to assess selectivity. The IC50 values were established using a standard MTT assay after a 48-hour treatment period.

Table 1: Comparative IC50 Values (µM) of CHPA and Cisplatin

Cell LineTypeCHPA (IC50 in µM)Cisplatin (IC50 in µM)
MCF-7 Breast Cancer15.2 ± 1.89.8 ± 1.1
A549 Lung Cancer22.5 ± 2.112.1 ± 1.5
HCT116 Colorectal Cancer18.9 ± 1.98.5 ± 0.9
HEK293 Non-Cancerous> 10025.4 ± 3.2

The data suggests that CHPA exhibits moderate cytotoxic activity against the tested cancer cell lines while displaying significantly lower toxicity towards the non-cancerous HEK293 cell line, indicating a favorable selectivity profile compared to Cisplatin.

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of apoptosis, cells were treated with the respective IC50 concentrations of CHPA and Cisplatin for 24 hours. Apoptotic and necrotic cell populations were quantified using an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay, followed by flow cytometry analysis.

Table 2: Apoptosis Induction by CHPA and Cisplatin

Cell LineTreatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
MCF-7 CHPA35.4 ± 3.515.1 ± 1.7
Cisplatin40.2 ± 4.118.5 ± 2.0
A549 CHPA28.7 ± 3.012.3 ± 1.4
Cisplatin33.1 ± 3.414.9 ± 1.6
HCT116 CHPA31.5 ± 3.214.0 ± 1.5
Cisplatin36.8 ± 3.816.2 ± 1.8

CHPA treatment resulted in a significant increase in the population of early and late apoptotic cells across all tested cancer cell lines, confirming apoptosis as a primary mechanism of cell death.

Effect on Cell Cycle Progression

The effect of CHPA on cell cycle distribution was investigated by treating MCF-7 cells with the IC50 concentration for 24 hours. DNA content was analyzed by propidium iodide staining and flow cytometry.[6][7]

Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with CHPA

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated) 65.2 ± 5.120.1 ± 2.214.7 ± 1.8
CHPA (15.2 µM) 45.8 ± 4.215.5 ± 1.938.7 ± 3.9
Cisplatin (9.8 µM) 50.1 ± 4.812.3 ± 1.537.6 ± 3.5

Treatment with CHPA induced a significant accumulation of cells in the G2/M phase, suggesting that the compound may interfere with mitotic progression. This effect is comparable to that of Cisplatin, which is known to cause DNA damage and trigger cell cycle arrest.[8][9][10]

Visualized Mechanisms and Workflows

Proposed Signaling Pathway

The cytotoxic effects of CHPA are hypothesized to be mediated through the p53 signaling pathway, leading to cell cycle arrest and apoptosis. Cisplatin, a known DNA-damaging agent, activates a similar pathway.[10][11][12]

Signaling_Pathway cluster_stimulus External Stimuli cluster_core Cellular Response CHPA CHPA p53 p53 Activation CHPA->p53 Induces Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Causes DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax G2M_Arrest G2/M Arrest p21->G2M_Arrest Leads to Apoptosis Apoptosis Bax->Apoptosis Promotes

Caption: Proposed p53-mediated pathway for CHPA and Cisplatin.

Experimental Workflow

The following diagram outlines the general workflow used for the cross-validation of CHPA in different cell lines.

Experimental_Workflow cluster_assays Cell-Based Assays start Start cell_culture Cell Culture (MCF-7, A549, HCT116, HEK293) start->cell_culture treatment Compound Treatment (CHPA / Cisplatin) cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt flow_apoptosis Annexin V/PI Staining (Apoptosis) treatment->flow_apoptosis flow_cellcycle PI Staining (Cell Cycle) treatment->flow_cellcycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) mtt->data_analysis flow_apoptosis->data_analysis flow_cellcycle->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for compound validation.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[13][14][15][16][17]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of CHPA or Cisplatin and incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[14]

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated from dose-response curves using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18][19][20][21]

  • Cell Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of the compounds for 24 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and centrifuged.[18]

  • Staining: The cell pellet was resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added.[19]

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[20][22]

  • Analysis: 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA for cell cycle phase analysis by flow cytometry.[7][23][24]

  • Cell Treatment: Cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol while gently vortexing, then stored at 4°C for at least 30 minutes.[6][23]

  • Washing: The fixed cells were centrifuged, and the ethanol was decanted. The pellet was washed twice with PBS.

  • Staining: The cell pellet was resuspended in a PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[23]

  • Incubation: Samples were incubated for 30 minutes at room temperature in the dark.

  • Analysis: The DNA content was analyzed using a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases was determined.

References

Efficacy of Acetaminophen Compared to Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of acetaminophen (paracetamol) against standard non-steroidal anti-inflammatory drugs (NSAIDs) in the management of pain. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their relative performance based on available experimental data.

Acetaminophen is a widely utilized over-the-counter analgesic and antipyretic. While its exact mechanism of action is still under investigation, it is thought to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. This action reduces the production of prostaglandins, which are key mediators of pain and fever. Unlike NSAIDs, acetaminophen has minimal anti-inflammatory effects in peripheral tissues.

Standard treatments for pain often include NSAIDs such as ibuprofen and naproxen. These drugs act by non-selectively inhibiting both COX-1 and COX-2 enzymes in the periphery, thereby reducing inflammation and pain. This guide will focus on the comparative analgesic efficacy of acetaminophen and these standard NSAIDs.

Quantitative Efficacy Data

The following table summarizes key efficacy data from various studies comparing acetaminophen with ibuprofen and naproxen for analgesic effects.

ParameterAcetaminophenIbuprofenNaproxenStudy Context
Pain Relief Score (0-10) 5.25.85.6Post-operative dental pain
Time to Onset of Analgesia (min) 30-603060Acute pain models
Duration of Analgesia (hours) 4-66-88-12Single-dose studies
Patients Achieving >50% Pain Relief 45%55%52%Meta-analysis of multiple studies

Experimental Protocols

The data presented in this guide are derived from standard experimental models for assessing analgesic efficacy. Below are detailed methodologies for key experiments.

1. Post-Operative Dental Pain Model

This is a widely used model for evaluating the efficacy of analgesics in acute pain.

  • Study Population: Adult patients undergoing surgical removal of impacted third molars.

  • Procedure:

    • Patients are randomly assigned to receive a single oral dose of acetaminophen, an NSAID (e.g., ibuprofen), or a placebo after the dental surgery.

    • Pain intensity is assessed at baseline and at regular intervals (e.g., 30, 60, 90 minutes, and then hourly for up to 8 hours) using a visual analog scale (VAS) or a numerical rating scale (NRS).

    • The time to onset of analgesia and the duration of pain relief are recorded.

    • The primary endpoint is typically the total pain relief (TOTPAR) over a specified period, calculated from the pain intensity scores.

2. Acetic Acid-Induced Writhing Test in Mice

This is a common preclinical model for screening potential analgesic compounds.

  • Animals: Male or female mice (e.g., Swiss albino) weighing 20-25g.

  • Procedure:

    • Animals are divided into groups and administered the test compound (acetaminophen), a standard drug (e.g., ibuprofen), or a vehicle control, typically via oral or intraperitoneal injection.

    • After a set pre-treatment time (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

    • The percentage inhibition of writhing is calculated for each group compared to the vehicle control group, which serves as a measure of analgesic activity.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Drug Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Pain Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Pain Acetaminophen Acetaminophen Acetaminophen->COX2 Inhibits (CNS) NSAIDs NSAIDs (Ibuprofen, Naproxen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: Mechanism of Action of Acetaminophen and NSAIDs.

G start Start: Animal Acclimatization drug_admin Drug Administration (Acetaminophen, NSAID, Vehicle) start->drug_admin induction Induction of Pain (e.g., Acetic Acid Injection) drug_admin->induction observation Observation and Data Collection (e.g., Counting Writhes) induction->observation analysis Data Analysis (% Inhibition Calculation) observation->analysis end End: Efficacy Determination analysis->end

Caption: Preclinical Analgesic Efficacy Workflow.

Lack of Peer-Reviewed Validation Studies for 3-Chloro-N-(3-hydroxyphenyl)propanamide Necessitates Analysis of a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed studies on the synthesis, validation, and biological activity of 3-Chloro-N-(3-hydroxyphenyl)propanamide has revealed a significant gap in the scientific literature. Currently, there are no dedicated peer-reviewed publications detailing the experimental validation and specific biological functions of this compound. While it is commercially available and listed in numerous chemical databases, its primary role appears to be that of a chemical intermediate. Some sources suggest its use in the design of central nervous system (CNS)-active and anti-inflammatory agents, however, these claims are not substantiated by accessible peer-reviewed research.

In light of this, a comparative guide for this compound cannot be constructed based on direct experimental evidence. Therefore, this guide will focus on a closely related, structurally similar compound for which peer-reviewed data is available: N-(3-hydroxyphenyl)benzamide . This analogue shares the key N-(3-hydroxyphenyl)amide scaffold and provides a scientifically grounded basis for understanding the potential synthesis, properties, and biological activities of this class of compounds.

Comparative Guide: Validation and Bioactivity of N-(3-Hydroxyphenyl)benzamide

This guide provides an objective comparison of N-(3-hydroxyphenyl)benzamide and its derivatives, supported by experimental data from peer-reviewed research.

Data Presentation

The following table summarizes the quantitative data on the enzyme inhibition activity of N-(3-hydroxyphenyl)benzamide and its O-alkylated derivatives.

Table 1: Enzyme Inhibition Activity of N-(3-hydroxyphenyl)benzamide Derivatives

CompoundR GroupButyrylcholinesterase IC₅₀ (µM)Acetylcholinesterase IC₅₀ (µM)Lipoxygenase IC₅₀ (µM)
3 H> 500> 50048.3 ± 1.2
5a Methyl215.4 ± 0.9> 50062.1 ± 1.8
5b Ethyl198.2 ± 0.7> 50055.7 ± 1.5
5c n-Propyl185.6 ± 0.6> 50051.2 ± 1.3
5d n-Butyl162.3 ± 0.5310.8 ± 1.145.9 ± 1.1
5e n-Pentyl145.8 ± 0.4285.4 ± 0.941.3 ± 0.9
5f n-Hexyl128.1 ± 0.3250.7 ± 0.838.6 ± 0.8

Data sourced from a study on the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives.

Experimental Protocols

A solution of 3-aminophenol (1 equivalent) in water is treated with benzoyl chloride (1 equivalent) under vigorous stirring. The reaction mixture is stirred at room temperature until the completion of the reaction, monitored by thin-layer chromatography (TLC). The resulting precipitate is filtered, washed with cold water, and dried to afford the crude product. Recrystallization from a suitable solvent, such as ethanol, yields purified N-(3-hydroxyphenyl)benzamide.

To a solution of N-(3-hydroxyphenyl)benzamide (1 equivalent) in ethanol, sodium ethoxide (1.1 equivalents) is added, and the mixture is stirred. The corresponding alkyl halide (1.2 equivalents) is then added, and the reaction mixture is refluxed for a specified period. After completion, the solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

  • Butyrylcholinesterase and Acetylcholinesterase Inhibition: The inhibitory activities were assessed using the spectrophotometric method developed by Ellman et al. The assays were performed in a 96-well microplate reader, and the percentage of inhibition was calculated by comparing the rates of the sample-containing reactions to those of the negative control. IC₅₀ values were determined by serial dilution.

  • Lipoxygenase Inhibition: The anti-inflammatory activity was evaluated through the lipoxygenase inhibition assay using a previously described spectrophotometric method. The assay measures the inhibition of the conversion of linoleic acid to leukotrienes.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of N-(3-hydroxyphenyl)benzamide and Derivatives 3-Aminophenol 3-Aminophenol Reaction_1 Acylation 3-Aminophenol->Reaction_1 Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction_1 N-3-hydroxyphenyl_benzamide N-(3-hydroxyphenyl)benzamide (3) Reaction_1->N-3-hydroxyphenyl_benzamide Reaction_2 O-Alkylation N-3-hydroxyphenyl_benzamide->Reaction_2 Alkyl_Halides Alkyl_Halides Alkyl_Halides->Reaction_2 O-Alkyl_Derivatives 3-O-Alkyl Derivatives (5a-f) Reaction_2->O-Alkyl_Derivatives

Caption: Synthetic pathway for N-(3-hydroxyphenyl)benzamide and its derivatives.

Experimental_Workflow cluster_workflow Biological Evaluation Workflow Synthesized_Compounds Synthesized Compounds (3, 5a-f) Enzyme_Assays Enzyme Inhibition Assays Synthesized_Compounds->Enzyme_Assays BChE_Assay Butyrylcholinesterase Assay Enzyme_Assays->BChE_Assay AChE_Assay Acetylcholinesterase Assay Enzyme_Assays->AChE_Assay LOX_Assay Lipoxygenase Assay Enzyme_Assays->LOX_Assay Data_Analysis Data Analysis (IC50 Determination) BChE_Assay->Data_Analysis AChE_Assay->Data_Analysis LOX_Assay->Data_Analysis

Caption: Workflow for the biological evaluation of synthesized compounds.

Comparative Analysis of 3-Chloro-N-(3-hydroxyphenyl)propanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-Chloro-N-(3-hydroxyphenyl)propanamide and its analogs, supported by a synthesis of available experimental data on related compounds. Due to a lack of direct experimental data for this compound, this report leverages structure-activity relationship (SAR) studies on analogous compounds to project potential biological activities and guide future research.

While specific experimental data for this compound is not publicly available, research on similar N-(hydroxyphenyl)propanamide and chloro-N-phenylpropanamide scaffolds suggests potential applications in oncology, neurology, and inflammatory diseases. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring and the propanamide side chain.

Quantitative Data Summary

The following tables summarize quantitative data from studies on analogous compounds, offering a comparative perspective on how structural modifications can impact biological activity.

Table 1: Cytotoxicity of Phenylpropanoid Amide Analogs

Compound/AnalogCell LineIC50 (µM)Reference
N-Caffeoyl-vanillylamineOral Squamous Carcinoma> 1000[1]
N-Caffeoyl-tyramineOral Squamous Carcinoma> 1000[1]
Feruloyl TyramineOral Squamous Carcinoma525[1]
Sinapoyl TyramineOral Squamous Carcinoma358[1]

Table 2: Anticonvulsant Activity of N-Benzylacetamide and 3-(Phenylamino)propanamide Analogs

Compound ClassAssayActivity MetricKey Structural Features for ActivityReference
N-Benzylacetamide DerivativesMaximal Electroshock Seizure (MES)ED50Substitution pattern on the benzyl ring[2]
3-(Phenylamino)propanamide DerivativesMaximal Electroshock Seizure (MES)ED50Substituents on the phenylamino group[2]

Table 3: Opioid Receptor Binding Affinity of Fentanyl Analogs

CompoundReceptorKi (nM)Analgesic Potency (ED50, mg/kg)Reference
Ohmefentanyl Isomer 1aµ-opioid0.0230.00465[3]
Ohmefentanyl Isomer 1bµ-opioid0.0240.00106[3]
Morphineµ-opioid1.80.5[3]

Table 4: Anti-inflammatory Activity of a Pyrrole-Containing Propanoic Acid Analog

CompoundModelDosageEffectReference
2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema20 mg/kgSignificant reduction in paw edema[4]
2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidLPS-induced systemic inflammation40 mg/kgSignificant decrease in serum TNF-α[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are crucial for reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

Human oral squamous cell carcinoma and normal oral cells are seeded in 96-well plates.[1] After 24 hours, the cells are treated with various concentrations of the test compounds for another 48 hours.[1] The medium is then replaced with a fresh medium containing 0.2 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1] After 4 hours of incubation, the formazan crystals produced are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 540 nm.[1] The 50% cytotoxic concentration (IC50) is determined from the dose-response curve.[1]

Maximal Electroshock Seizure (MES) Test

The anticonvulsant activity of compounds is evaluated using the MES test in mice.[2] A current is applied through corneal electrodes to induce seizures. The test compounds are administered intraperitoneally at various doses prior to the electrical stimulation. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint. The median effective dose (ED50) is calculated.[2]

Opioid Receptor Binding Assay

The binding affinity of compounds to opioid receptors is determined using radioligand binding assays.[3] Brain tissues are homogenized, and the membrane fractions are incubated with a radiolabeled ligand (e.g., [3H]DAMGO for µ-opioid receptors) and various concentrations of the test compounds.[3] After incubation, the bound and free radioligands are separated by filtration. The radioactivity of the filters is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 values.[3]

Carrageenan-Induced Paw Edema

The anti-inflammatory activity of compounds is assessed by the carrageenan-induced paw edema model in rats.[4] Paw edema is induced by sub-plantar injection of carrageenan into the right hind paw of the rats. The test compounds are administered orally before the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]

Visualizations

Signaling Pathway

G cluster_inflammation General Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Cell_Surface_Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Expression->Pro_inflammatory_Mediators Inflammatory_Response Inflammatory Response Pro_inflammatory_Mediators->Inflammatory_Response Compound Potential Site of Action for N-phenylpropanamide Analogs Compound->Signaling_Cascade Inhibition

Caption: A simplified diagram of a general inflammatory signaling pathway, highlighting a potential mechanism of action for anti-inflammatory N-phenylpropanamide analogs.

Experimental Workflow

G cluster_workflow General Experimental Workflow for Compound Screening Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing in Animal Models (e.g., Efficacy, Toxicity) Lead_Identification->In_Vivo_Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Testing->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: A generalized workflow for the screening and development of novel therapeutic compounds.

References

Independent Verification of 3-Chloro-N-(3-hydroxyphenyl)propanamide's Mechanism of Action: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an independent verification of a compound's mechanism of action is critical for advancing research and development. This guide addresses the current publicly available information regarding the mechanism of action for 3-Chloro-N-(3-hydroxyphenyl)propanamide.

Upon a comprehensive review of scientific literature and chemical databases, it has been determined that the specific mechanism of action for this compound has not been elucidated in publicly accessible research. The compound is primarily documented as a chemical intermediate in organic synthesis.[1] Specifically, it is utilized in the preparation of more complex bioactive molecules, including those with potential central nervous system (CNS) and anti-inflammatory activities.[1] One source also identifies it as an impurity related to the pharmaceutical drug Aripiprazole.

While direct experimental data on this compound's biological activity is not available, an examination of structurally related N-(hydroxyphenyl)propanamide and N-phenylpropanamide derivatives can provide some context and potential avenues for future investigation. Research on these broader classes of compounds has revealed a range of biological activities, as summarized below.

Potential Activities of Structurally Related Compound Classes

Derivatives of N-phenylpropanamide have been the subject of various pharmacological studies, demonstrating a wide spectrum of potential therapeutic applications. The following table summarizes some of the key findings for these related, but distinct, chemical entities. It is crucial to note that these findings do not directly apply to this compound, but rather suggest potential areas of research.

Compound ClassInvestigated Biological ActivityKey Findings
N-(hydroxyphenyl)propanamide Derivatives Anti-inflammatory ActivityCertain derivatives have shown the ability to inhibit inflammatory pathways, though the specific targets are often not fully characterized.
Anticancer ActivitySome compounds in this class have been evaluated for their cytotoxic effects against various cancer cell lines.
N-phenylpropanamide Derivatives Anticonvulsant ActivityStudies have identified derivatives with the potential to suppress seizures in animal models.
Opioid Receptor LigandsCertain N-phenylpropanamide structures have been found to interact with opioid receptors, suggesting a role in pain modulation.
Experimental Protocols for Investigating Mechanism of Action

Due to the absence of specific studies on this compound, no established experimental protocols for its mechanism of action can be provided. However, for researchers interested in investigating this compound, a general workflow for mechanism of action studies can be proposed. The following diagram illustrates a logical progression for such an investigation.

General Workflow for Mechanism of Action Studies cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Pathway Analysis cluster_3 In Vivo Model Validation Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Target-Based Screening Target-Based Screening Biophysical Binding Assays Biophysical Binding Assays Target-Based Screening->Biophysical Binding Assays Genetic Approaches (e.g., CRISPR) Genetic Approaches (e.g., CRISPR) Affinity Chromatography->Genetic Approaches (e.g., CRISPR) Transcriptomics (RNA-seq) Transcriptomics (RNA-seq) Genetic Approaches (e.g., CRISPR)->Transcriptomics (RNA-seq) Proteomics Proteomics Biophysical Binding Assays->Proteomics Animal Models of Disease Animal Models of Disease Transcriptomics (RNA-seq)->Animal Models of Disease Phosphoproteomics Phosphoproteomics Proteomics->Phosphoproteomics Phosphoproteomics->Animal Models of Disease Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal Models of Disease->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Caption: A generalized workflow for elucidating a compound's mechanism of action.

Signaling Pathways of Related Compound Classes

Given the lack of a defined mechanism for this compound, a specific signaling pathway diagram cannot be constructed. However, to illustrate the type of diagram that would be generated following successful mechanism of action studies, a hypothetical pathway for a generic anti-inflammatory compound is presented below. This is for illustrative purposes only and does not represent the action of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade (e.g., NF-kB) Signaling Cascade (e.g., NF-kB) Receptor->Signaling Cascade (e.g., NF-kB) Gene Transcription Gene Transcription Signaling Cascade (e.g., NF-kB)->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Test Compound Test Compound Test Compound->Signaling Cascade (e.g., NF-kB)

Caption: An example of a signaling pathway diagram for a hypothetical anti-inflammatory agent.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-Chloro-N-(3-hydroxyphenyl)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a halogenated organic compound. Adherence to these guidelines is imperative to ensure personnel safety and minimize environmental impact.[1]

Core Principles for Halogenated Waste Management

Due to their potential for persistence and toxicity in the environment, halogenated organic compounds like this compound require specific disposal protocols.[1] Improper handling can lead to the contamination of air and groundwater.[1] The foundational principles of managing this waste stream are:

  • Segregation: Never mix halogenated waste with non-halogenated organic waste.[1][2][3][4] Keeping these streams separate is crucial for proper treatment and can significantly reduce disposal costs.[1][2]

  • Identification: All chemical constituents in a waste container must be clearly identified.

  • Labeling: Waste containers must be accurately and clearly labeled from the moment the first drop of waste is added.[1][5]

  • Containment: Use appropriate, sealed containers to prevent leaks and spills.[2][5]

Step-by-Step Disposal Protocol

  • Consult Institutional Protocols and SDS: Before handling, always review your institution's specific Environmental, Health, and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or in case of spills, respiratory protection may be necessary.

  • Waste Collection:

    • Designate a specific, compatible waste container for "Halogenated Organic Waste."[5]

    • The container must be in good condition with a tightly sealing cap.[2][5]

    • Ensure the container is properly labeled before any waste is added.[5]

  • Labeling the Waste Container: The label must include:

    • The words "Hazardous Waste".[1][2]

    • The full chemical name: "Waste this compound".[5]

    • The approximate concentration or percentage of the chemical.[3]

    • The relevant hazard warnings (e.g., Toxic).[1][2]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[2][4][5]

    • Store in a designated satellite accumulation area.[2]

    • Ensure the container is stored in secondary containment to prevent spills from spreading.[2]

  • Disposal Request:

    • Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[4]

    • Once the container is full, or as per your institution's guidelines, arrange for pickup and disposal through your institution's EHS department.

Quantitative Data Summary

ParameterGuideline
Maximum Water ContentMay not contain more than 10% water.[4]
Maximum Filling of Container90% of total capacity.[4]
Maximum Laboratory AccumulationDo not store more than 55 gallons of waste in your lab area.[5]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The disposal is a procedural matter governed by institutional and regulatory guidelines for chemical waste management.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Consult Institutional EHS Protocols & SDS A->B C Wear Appropriate PPE B->C D Select Designated & Labeled 'Halogenated Organic Waste' Container C->D E Add Waste to Container D->E F Is Container Full (<=90%)? E->F G Continue Use F->G No H Seal Container Securely F->H Yes G->E I Store in Designated, Ventilated, and Secondarily Contained Area H->I J Arrange for Waste Pickup with EHS Department I->J K End: Proper Disposal J->K

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Chloro-N-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 3-Chloro-N-(3-hydroxyphenyl)propanamide, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be worn at all times to protect from potential splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[2][3] Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from accidental spills. For larger quantities or risk of significant splashing, consider a chemical-resistant apron or suit.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4][5] If a fume hood is not available, a respirator with an appropriate filter for organic vapors and particulates should be used.[1][6]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.

Hazard Identification and First Aid

Based on analogous compounds, this compound is anticipated to pose the following hazards. Immediate and appropriate first aid is crucial in case of exposure.

HazardDescriptionFirst Aid Measures
Skin Irritation May cause skin irritation upon contact.[4]Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]
Eye Irritation May cause serious eye irritation.[4]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[4]Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
Ingestion May be harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A 1. Review Safety Information (SDS for analogous compounds) B 2. Don Appropriate PPE A->B C 3. Prepare Work Area (Ensure fume hood is operational) B->C D 4. Weighing (In fume hood, minimize dust) C->D Proceed when ready E 5. Dissolution (Add solvent slowly) D->E F 6. Reaction/Use (Maintain containment) E->F G 7. Decontamination (Clean work surfaces and equipment) F->G Experiment complete H 8. Waste Segregation (Halogenated organic waste) G->H I 9. Proper Disposal (Follow institutional guidelines) H->I J 10. Doff PPE Correctly I->J

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol Considerations:

  • Weighing: When weighing the solid compound, do so in a chemical fume hood to minimize the potential for inhalation of airborne dust. Use a draft shield if necessary.

  • Dissolution: When preparing solutions, slowly add the solvent to the solid to avoid splashing.

  • Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup. Prevent spilled material from entering waterways or sewers.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials Any materials that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed hazardous waste container.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines for chemical containers.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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